molecular formula C13H14O3 B014857 De-O-methylacetovanillochromene

De-O-methylacetovanillochromene

Número de catálogo: B014857
Peso molecular: 218.25 g/mol
Clave InChI: ZGQPPXFOPXPHJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

De-O-methylacetovanillochromene has been reported in Viguiera pazensis, Viguiera decurrens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQPPXFOPXPHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

De-O-methylacetovanillochromene: A Natural Product with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: De-O-methylacetovanillochromene Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, is a naturally occurring phenolic compound belonging to the chromene class of secondary metabolites. This guide provides a comprehensive overview of its origin, delineating it as a natural product rather than a synthetic analog. While detailed biological data for this specific compound remains the subject of ongoing research, this document collates available information on closely related chromene derivatives and their significant pharmacological activities. This guide also presents a putative synthetic pathway and discusses the broader therapeutic potential of the chromene scaffold, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: Natural Source vs. Synthetic Analog

This compound is a natural product. Its chemical structure, 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and its classification under "Natural phenols" by chemical suppliers, strongly indicate its origin in nature. While a direct isolation from a specific species is not prominently documented in readily available literature, the closely related methoxy (B1213986) derivative, 6-acetyl-2,2-dimethyl-8-methoxychromene, has been isolated from the plant species Ageratina scorodonioides. The "De-O-methyl" prefix in the common name suggests that the target compound is a demethylated form of a naturally occurring methoxylated precursor, a common biochemical transformation in plants.

The chromene core is a prevalent scaffold in a vast array of natural products, many of which exhibit a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of this privileged structure in this compound underscores its potential as a valuable lead compound in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Systematic Name 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
CAS Number 67667-62-3
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance Solid (predicted)
Solubility Soluble in organic solvents

Table 1: Physicochemical Properties of this compound.

Putative Synthetic Pathway

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4-dihydroxyacetophenone 2,4-Dihydroxyacetophenone Pechmann_Condensation Pechmann Condensation (Acid Catalyst, Heat) 2,4-dihydroxyacetophenone->Pechmann_Condensation 3,3-dimethylacrylic_acid 3,3-Dimethylacrylic Acid 3,3-dimethylacrylic_acid->Pechmann_Condensation This compound This compound Pechmann_Condensation->this compound

Figure 1: Putative Synthetic Pathway for this compound. This diagram illustrates a potential synthesis route via the Pechmann condensation of 2,4-dihydroxyacetophenone and 3,3-dimethylacrylic acid.

Biological Activities of Related Chromene Derivatives

Direct experimental data on the biological activities of this compound is limited in publicly accessible databases. However, the extensive research on the chromene scaffold provides a strong basis for predicting its potential pharmacological profile. Chromene derivatives have been reported to exhibit a diverse range of biological effects, as summarized in Table 2.

Biological ActivityDescription
Anticancer Chromene-containing compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Many natural and synthetic chromenes exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Antimicrobial The chromene nucleus is a common feature in compounds with activity against a broad spectrum of bacteria and fungi.
Antioxidant The phenolic hydroxyl group present in many chromenes, including this compound, is a key structural feature for radical scavenging and antioxidant activity.

Table 2: Reported Biological Activities of Chromene Derivatives.

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo assays can be employed. The following are representative experimental protocols for key biological activities associated with the chromene scaffold.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound or a known inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated.

Signaling Pathways

The diverse biological activities of chromene derivatives are often attributed to their interaction with various cellular signaling pathways. A generalized logical relationship for the potential mechanism of action is depicted below.

G cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NF-kB NF-κB Pathway This compound->NF-kB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Apoptosis Apoptotic Pathways (e.g., Caspase activation) This compound->Apoptosis Induces Antioxidant Antioxidant Effect ROS->Antioxidant Anti-inflammatory Anti-inflammatory Effect NF-kB->Anti-inflammatory MAPK->Anti-inflammatory Anticancer Anticancer Effect MAPK->Anticancer Apoptosis->Anticancer

Figure 2: Potential Signaling Pathways. This diagram illustrates the potential interactions of this compound with key cellular signaling pathways, leading to its predicted biological effects.

Conclusion and Future Directions

This compound is a naturally derived chromene with significant, yet largely unexplored, therapeutic potential. Its structural similarity to other bioactive natural products suggests that it may possess valuable pharmacological properties. This guide provides a foundational framework for initiating research into this promising compound.

Future research should focus on:

  • Isolation and Characterization: Definitive isolation of this compound from a natural source to confirm its origin and enable comprehensive structural elucidation.

  • Biological Screening: A broad-based screening of its biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms and cellular signaling pathways modulated by this compound.

  • Synthesis Optimization: Development of an efficient and scalable synthetic route to provide a reliable source of the compound for extensive preclinical and clinical studies.

The exploration of this compound represents a compelling avenue for the discovery of novel therapeutic agents.

A Technical Guide to the Preliminary Biological Screening of De-O-methylacetovanillochromene and Related Chromene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of established methodologies for the preliminary biological screening of chromene derivatives. Due to the limited availability of specific research data on De-O-methylacetovanillochromene (CAS No. 67667-62-3)[1], the experimental protocols, data tables, and potential mechanisms of action described herein are based on studies of structurally related chromene compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals to design and execute a preliminary biological evaluation of this compound.

Introduction

Chromenes, constituting a benzopyran system, are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[2] The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, antiviral, and anticoagulant properties, among others.[2] The versatility of the chromene nucleus allows for substitutions at various positions, leading to a wide array of derivatives with potentially enhanced biological profiles.[2] This technical guide outlines a systematic approach to the preliminary biological screening of this compound, a specific chromene derivative, by detailing the experimental protocols and data analysis methods commonly employed for this class of compounds.

Anticancer Activity Screening

The cytotoxic potential of novel compounds is a primary focus of anticancer drug discovery. For chromene derivatives, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50).[3]

Data Presentation: Cytotoxicity of Chromene Derivatives

The following table summarizes representative IC50 values for a hypothetical chromene derivative against a panel of human cancer cell lines, based on data reported for similar compounds.[4][5][6]

Cancer Cell LineTissue of OriginRepresentative IC50 (µM)
MCF-7Breast Adenocarcinoma15.5 ± 2.1
HT-29Colorectal Adenocarcinoma18.3 ± 2.8
HepG2Hepatocellular Carcinoma10.8 ± 1.9
A549Lung Carcinoma32.1 ± 4.2
HCT116Colon Carcinoma12.5 ± 1.7
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the cytotoxic effects of a test compound on cancer cell lines.[3][4]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, HepG2, HT-29) are maintained in an appropriate culture medium such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell adherence.[4]

  • Compound Preparation and Treatment:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Working solutions are prepared by serially diluting the stock solution with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[4]

    • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.[4]

  • Incubation and Assay Procedure:

    • The plates are incubated for 48 hours.[4]

    • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[4]

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan (B1609692) crystals.[4]

  • Data Acquisition and Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.[4]

    • Cell viability is calculated as a percentage relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Incubate for 24h for Adherence seed_cells->adhere add_compound Add Compound to Wells adhere->add_compound prep_compound Prepare Serial Dilutions of Compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of a novel chromene derivative.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade compound Chromene Derivative bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential mechanism of apoptosis induction by a novel chromene derivative.

Antimicrobial Activity Screening

The antimicrobial properties of chromene derivatives are well-documented.[7] Preliminary screening typically involves assessing the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Chromene Derivatives

The following table presents representative data for the antimicrobial activity of a hypothetical chromene derivative, including the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive18 ± 1.562.5
Bacillus subtilisGram-positive20 ± 1.231.25
Escherichia coliGram-negative14 ± 1.0125
Pseudomonas aeruginosaGram-negative12 ± 0.8250
Experimental Protocols

This method provides a qualitative assessment of antimicrobial activity.[7][8]

  • Media Preparation and Inoculation:

    • Nutrient agar (B569324) is prepared, sterilized, and poured into sterile Petri plates.

    • A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed over the agar surface.[8]

  • Well Preparation and Compound Application:

    • Wells of a 6 mm diameter are aseptically punched into the agar.[8]

    • A specific volume of the test compound solution (at a defined concentration) is added to each well.

    • A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the clear zone of inhibition around each well is measured in millimeters.

This method determines the lowest concentration of a compound that inhibits visible microbial growth.[9]

  • Preparation:

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation:

    • Each well is inoculated with a standardized microbial suspension.

  • Incubation and Observation:

    • The plate is incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.[8]

Mandatory Visualization

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation Incubation & Measurement cluster_result Result prep_agar Prepare and Pour Nutrient Agar swab_microbe Swab Standardized Microbial Culture prep_agar->swab_microbe punch_wells Punch 6mm Wells in Agar swab_microbe->punch_wells add_compound Add Test Compound to Well punch_wells->add_compound incubate Incubate at 37°C for 24h add_compound->incubate add_controls Add Positive and Negative Controls add_controls->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone assess_activity Assess Antimicrobial Activity measure_zone->assess_activity

Workflow for the Agar Well Diffusion Antimicrobial Assay.

Antioxidant Activity Screening

Antioxidant assays are crucial for evaluating a compound's ability to neutralize free radicals, which are implicated in various diseases. Common in-vitro methods include the DPPH and FRAP assays.[10]

Data Presentation: Antioxidant Capacity of Chromene Derivatives

The following table shows representative antioxidant activity data for a hypothetical chromene derivative.

AssayParameterResult
DPPH Radical ScavengingIC50 (µg/mL)45.2 ± 3.1
Ferric Reducing Antioxidant Power (FRAP)Ascorbic Acid Equivalents (µM/mg)150.8 ± 12.5
Experimental Protocols

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical.[8]

  • Reaction Mixture: A solution of DPPH in methanol (B129727) is prepared.[8]

  • Compound Addition: Different concentrations of the test compound are added to the DPPH solution. A control (DPPH solution without the test compound) is included.[8]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[8]

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

  • FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[8]

  • Reaction: The test compound is mixed with the FRAP reagent and incubated.

  • Measurement: The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[11]

Mandatory Visualization

Antioxidant_Assays cluster_dpph DPPH Assay cluster_frap FRAP Assay compound Antioxidant (Chromene Derivative) dpph_radical DPPH• (Violet) compound->dpph_radical donates H•/e⁻ fe3 Fe³⁺-TPTZ (Colorless) compound->fe3 donates e⁻ dpph_reduced DPPH-H (Yellow) dpph_radical->dpph_reduced Radical Scavenging fe2 Fe²⁺-TPTZ (Blue) fe3->fe2 Reduction

Logical relationship in antioxidant assays.

Anti-inflammatory Activity Screening

In-vitro anti-inflammatory assays are used to screen compounds for their potential to mitigate inflammatory responses. Protein denaturation is a well-documented cause of inflammation, making the albumin denaturation assay a relevant screening method.[12]

Data Presentation: Anti-inflammatory Activity of Chromene Derivatives

The following table presents hypothetical data on the anti-inflammatory activity of a chromene derivative.

AssayConcentration (µg/mL)% Inhibition
Albumin Denaturation10045.8 ± 3.5
25068.2 ± 4.1
50085.3 ± 5.2
Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein.[12]

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Analysis: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). Diclofenac sodium is often used as a standard reference drug.[12]

Mandatory Visualization

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway compound Chromene Derivative ikb_kinase IκB Kinase (IKK) compound->ikb_kinase inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor receptor->ikb_kinase activates nfkb_ikb NF-κB / IκB Complex (Inactive, Cytoplasm) ikb_kinase->nfkb_ikb phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->gene_transcription initiates

Potential inhibition of the NF-κB inflammatory pathway by a chromene derivative.

Conclusion

The preliminary biological screening of this compound, guided by the established activities of related chromene analogs, presents a promising avenue for the discovery of novel therapeutic agents. The protocols and frameworks detailed in this guide provide a systematic approach to evaluating its potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Positive results from these initial in-vitro screenings would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis, and eventual progression to in-vivo models to validate its therapeutic potential.

References

In-Depth Technical Guide: De-O-methylacetovanillochromene (CAS Number: 67667-62-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-methylacetovanillochromene, with the CAS number 67667-62-3, is a polyketide-derived natural product. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, and detailed experimental protocols for its isolation. While direct biological activity data for this specific compound is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers investigating its potential applications.

Chemical and Physical Properties

This compound, also known as 6-Acetyl-8-hydroxy-2,2-dimethyl-2H-chromene or 1-(8-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, is a crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 67667-62-3
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance White crystals[1]
Melting Point 147.3 - 148.9 °C[1]
Boiling Point Not determined
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), and n-hexane (qualitative)[1]

Spectral Data

Safety and Handling

A comprehensive Safety Data Sheet (SDS) provides the following hazard information:

GHS Classification:

  • Acute toxicity, Oral (Category 4), H302

  • Skin irritation (Category 2), H315

  • Eye irritation (Category 2A), H319

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335

GHS Pictograms:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Isolation of this compound from Tithonia diversifolia

The following protocol is based on the methodology described for the isolation of the compound from the stem of Tithonia diversifolia.[1]

4.1.1. Extraction

  • Air-dry and grind the stem material of Tithonia diversifolia.

  • Macerate the ground material with methanol at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

4.1.2. Fractionation

  • Perform liquid-liquid fractionation of the crude methanol extract.

  • Sequentially partition the extract with n-hexane and then with ethyl acetate.

  • Concentrate the ethyl acetate fraction to yield the crude ethyl acetate extract containing this compound.

4.1.3. Purification

  • Subject the crude ethyl acetate extract to Vacuum Liquid Chromatography (VLC).

  • Further purify the relevant fractions using Gravity Column Chromatography (GCC).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Combine the pure fractions and crystallize to obtain white crystals of this compound.

G Isolation Workflow for this compound A Tithonia diversifolia Stems B Grinding and Maceration (Methanol) A->B C Crude Methanol Extract B->C D Liquid-Liquid Fractionation (n-Hexane/Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Vacuum Liquid Chromatography (VLC) E->F G Gravity Column Chromatography (GCC) F->G H Crystallization G->H I Pure this compound H->I

Caption: Isolation workflow from Tithonia diversifolia.

Synthesis

Biological Activity

This compound has been isolated from plant sources such as Tithonia diversifolia and Centaurea solstitialis L.. While extracts of Tithonia diversifolia have been reported to possess various biological activities including biofumigant, anti-viral, insecticidal, antidiabetic, and antioxidant properties, the specific contribution of this compound to these effects has not been elucidated.[1] Further research is required to determine the pharmacological profile of this compound.

Conclusion

This compound is a natural product with well-defined chemical and physical properties. This guide provides essential information for its handling, isolation, and characterization. The lack of extensive biological activity data presents a clear opportunity for future research to explore its therapeutic potential. The provided experimental framework for isolation can serve as a starting point for obtaining the compound for such investigations.

References

De-O-methylacetovanillochromene: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of current scientific literature reveals a notable absence of research on the potential therapeutic targets and biological activities of De-O-methylacetovanillochromene. While the chemical structure and basic identifiers of this compound are known, its pharmacological profile remains uncharacterized in publicly accessible databases and scientific publications.

This compound is cataloged with the following basic chemical information:

  • Molecular Formula: C13H14O3[1][2]

  • Molecular Weight: 218.3 g/mol [1][2]

  • CAS Number: 67667-62-3[1][2]

Despite a thorough search for its mechanism of action, biological activity, and potential therapeutic applications, no relevant studies were identified. The scientific community has yet to publish research detailing its interactions with biological systems, its potential efficacy in disease models, or the signaling pathways it may modulate.

Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism of action, is not feasible at this time. The absence of foundational research precludes any meaningful analysis of its therapeutic potential.

Further investigation into this compound and its derivatives is warranted to uncover any potential pharmacological properties. Future studies would need to focus on initial in vitro and in vivo screening to identify any biological activity. Should such activity be observed, subsequent research could then delineate its mechanism of action and identify specific molecular targets. Until such research is conducted and published, the therapeutic potential of this compound remains an open question.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, make them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of chromene derivatives, with a focus on structures related to De-O-methylacetovanillochromene. While specific data on this compound (C13H14O3, MW: 218.3) is limited in publicly available literature, this guide will utilize data from closely related and well-studied chromene analogues to provide a comprehensive and technically detailed resource for researchers, scientists, and drug development professionals.

Synthesis of Chromene Derivatives

The synthesis of the chromene scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. A common and efficient approach involves the condensation of salicylaldehydes with various reaction partners.

One versatile method for the synthesis of 2,2-dimethyl-2H-chromenes involves the reaction of a substituted phenol (B47542) with 3-chloro-3-methyl-1-butyne (B142711) in the presence of a base. A more general and widely applicable method is the reaction of salicylaldehyde (B1680747) derivatives with α,β-unsaturated ketones or compounds containing an active methylene (B1212753) group, often catalyzed by a base like piperidine (B6355638) or an organocatalyst.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a one-pot, three-component synthesis of 2-amino-4H-chromene derivatives, a common and efficient method for generating a library of chromene compounds.[3][4]

Materials:

  • Substituted salicylaldehyde

  • Malononitrile (B47326)

  • An active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Catalyst (e.g., piperidine, DABCO)

  • Solvent (e.g., ethanol, water)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (1 mmol).

  • Add a catalytic amount of the base (e.g., 10 mol% piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Chromene derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key pharmacological effects, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chromene derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with IC50 values in the micromolar range.[2][3][5] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Table 1: Anticancer Activity of Selected Chromene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 (a 2,2-dimethyl-2H-chromene derivative)MCF-7 (Breast)50[2]
Chromene C1 MDA-MB-231 (Triple-Negative Breast)~10[5]
Chromene C2 MDA-MB-231 (Triple-Negative Breast)~15[5]
Compound 4c (a 4-aryl-4H-chromene-3-carbonitrile)HT-29 (Colon)>50[7]
Compound 4v (a 4-aryl-4H-chromene-3-carbonitrile)HT-29 (Colon)~40 (at 50 µM, 80% inhibition)[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (chromene derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Chromene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][11][12] Their antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrano[c]chromenesGram-positive bacteriaSignificant activity[11]
2H-Chromene-3-carboxamidesStaphylococcus aureusModerate to good[12]
2H-Chromene-3-carboxamidesEscherichia coliModerate[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compound (chromene derivative)

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no antimicrobial agent), and a sterility control (broth only).

  • Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

Many chromene derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.[13][14] The antioxidant capacity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Chromene Derivatives

Compound ClassAssayIC50 (µg/mL)Reference
4H-ChromenesDPPH radical scavengingGood activity[13]
4-Hydroxy-chromene-2-one derivativesDPPH radical scavenging6.05 - 24.17 (for most active compounds)[14]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[15][16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Test compound (chromene derivative)

  • Standard antioxidant (e.g., ascorbic acid)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound and the standard antioxidant in methanol.

  • In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the test compound or standard.

  • Prepare a control sample containing the DPPH solution and methanol only.

  • Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of chromene derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

In the context of cancer, chromene derivatives have been shown to interfere with several critical cellular processes.

  • Inhibition of Protein Kinases: Certain chromene derivatives act as inhibitors of protein kinases that are often dysregulated in cancer. For instance, some 4-aryl-4H-chromene-3-carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[7][18] Other chromenes have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[3][19]

  • Disruption of Microtubule Dynamics: Some chromene analogues, such as Crolibulin™ (EPC2407), function as microtubule-disrupting agents.[5][6] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]

  • Induction of Apoptosis: A common mechanism of action for many anticancer chromenes is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][20]

anticancer_pathways chromene Chromene Derivatives src_kinase Src Kinase chromene->src_kinase Inhibition egfr EGFR chromene->egfr Inhibition tubulin Tubulin Polymerization chromene->tubulin Inhibition apoptosis Apoptosis chromene->apoptosis Induction proliferation Cell Proliferation & Survival src_kinase->proliferation egfr->proliferation mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest mitotic_arrest->apoptosis

Anticancer signaling pathways modulated by chromene derivatives.
Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized chromene derivatives typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

experimental_workflow synthesis Synthesis of Chromene Derivatives purification Purification & Characterization synthesis->purification cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial antioxidant Antioxidant Screening (DPPH Assay) purification->antioxidant lead_id Lead Compound Identification cytotoxicity->lead_id antimicrobial->lead_id antioxidant->lead_id mechanism Mechanism of Action Studies lead_id->mechanism pathway Signaling Pathway Analysis mechanism->pathway invivo In vivo Studies pathway->invivo

General experimental workflow for the evaluation of chromene derivatives.

Conclusion

This compound and its related chromene derivatives represent a promising class of compounds with a broad spectrum of biological activities. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the extensive data available for the broader class of chromenes provides a strong foundation for future investigations. The synthetic accessibility of the chromene scaffold, coupled with its diverse pharmacological profile, ensures that it will remain an area of active research in the quest for novel and effective therapeutic agents. This guide provides the necessary technical information and protocols to aid researchers in their exploration of this fascinating and important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Discovery and Isolation of Novel Chromene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel chromene compounds, a class of oxygen-containing heterocyclic molecules of significant interest in medicinal chemistry. Chromenes are widely found in nature and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document details the methodologies for both the synthesis and isolation from natural sources, presents key quantitative data for easy comparison, and visualizes complex experimental workflows and biological pathways.

Discovery of Novel Chromene Compounds

The discovery of new chromene derivatives is pursued through two primary avenues: isolation from natural sources and chemical synthesis.

1.1. Isolation from Natural Sources

Chromene scaffolds are integral to a variety of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins.[2][3] Plants are a rich source of these compounds, where they contribute to the plant's defense mechanisms and pigmentation.[3] The isolation of chromenes from natural sources typically involves extraction, followed by bioassay-guided fractionation to identify and purify the active compounds.[4]

  • Extraction: The initial step involves the extraction of metabolites from the plant material using solvents of varying polarity.

  • Fractionation: The crude extract is then subjected to chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to separate the mixture into fractions.

  • Isolation and Characterization: Bioactive fractions are further purified to isolate individual compounds. The structure of the purified chromene is then elucidated using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).[5][6]

An example of this process is the bioassay-guided fractionation of the methanol (B129727) extract of Psorothamnus fremontii, which led to the isolation of three new chromene derivatives with antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[4]

1.2. Chemical Synthesis of Novel Chromene Derivatives

Chemical synthesis offers the advantage of creating novel chromene structures with tailored properties that may not be found in nature. Multi-component reactions (MCRs) are a particularly efficient and environmentally friendly approach for synthesizing chromene derivatives.[1][5] These one-pot reactions involve the combination of three or more reactants to form a complex product, minimizing waste and simplifying the purification process.[7][8]

Common synthetic strategies often involve the reaction of a phenol (B47542), an active methylene (B1212753) compound, and an aldehyde.[9] The use of various catalysts, including green and reusable options, can enhance the reaction efficiency and yield.[10] Microwave-assisted synthesis is another green chemistry approach that can accelerate the synthesis of chromene derivatives.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines typical experimental protocols for the synthesis and characterization of novel chromene compounds.

2.1. General Procedure for the Synthesis of 4H-Chromene Derivatives via Multi-Component Reaction

A common method for synthesizing 4H-chromene derivatives involves a one-pot, three-component condensation reaction.[9]

  • Reactants: A mixture of a phenol (e.g., resorcinol), an aryl aldehyde, and a methylene-active derivative (e.g., malononitrile) is prepared.

  • Solvent and Catalyst: The reactants are typically dissolved in a suitable solvent such as ethanol, and a catalytic amount of a base like piperidine (B6355638) is added.

  • Reaction Conditions: The reaction mixture is refluxed for a specific period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.[5]

  • Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a solvent like ethanol, and then recrystallized to obtain the pure crystalline chromene derivative.[5]

2.2. Characterization of Novel Chromene Compounds

The structural elucidation of newly synthesized or isolated chromene compounds is performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][6][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as -OH, -NH₂, -CN, and C=O.[5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[5][12]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which helps in confirming the molecular formula.[6][12]

Quantitative Data on Novel Chromene Compounds

The biological activity and synthetic efficiency of novel chromene compounds are quantified to assess their potential. The following tables summarize key quantitative data from recent studies.

Table 1: Synthesis Yields of Novel Chromene Derivatives

Compound IDSynthesis MethodYield (%)Reference
4aMulti-component reaction75[5]
4bMulti-component reaction67[5]
7fMolecular hybridizationNot Specified[13][14]
7gMolecular hybridizationNot Specified[13][14]

Table 2: Anticancer Activity of Novel Chromene Derivatives (IC₅₀ in µM)

Compound IDHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)HT-29 (Colon)MDA-MB-231 (TNBC)Hs578T (TNBC)Reference
2---< Doxorubicin--[15]
5> Doxorubicin-----[15]
4a0.3 - 20.3 - 20.3 - 2---[5]
4b0.3 - 20.3 - 20.3 - 2---[5]
4c0.3 - 20.3 - 20.3 - 2---[5]
7c0.3 - 20.3 - 20.3 - 2---[5]
7f> Cisplatin> Cisplatin> Cisplatin---[13][14]
7g> Cisplatin> Cisplatin> Cisplatin---[13][14]
C1-No effect--Significant inhibitionSignificant inhibition[9]
C2-No effect--Significant inhibitionSignificant inhibition[9]

Table 3: Antimicrobial Activity of Novel Chromene Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusMRSAGram-positive bacteriaGram-negative bacteriaFungiReference
12.7 - 12.02.7 - 12.0---[4]
22.7 - 12.02.7 - 12.0---[4]
32.7 (IC₅₀)3.0 (IC₅₀)---[4]
4b--0.007 - 3.90.007 - 3.90.007 - 3.9[5]
4c--0.007 - 3.90.007 - 3.90.007 - 3.9[5]
13e--0.007 - 3.90.007 - 3.90.007 - 3.9[5]
13i--0.007 - 3.90.007 - 3.90.007 - 3.9[5]

Visualizing Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a typical experimental workflow for chromene synthesis and a conceptual representation of a biological pathway modulated by chromene compounds.

4.1. Experimental Workflow for Multi-Component Synthesis of 4H-Chromenes

experimental_workflow Reactants Phenol + Aldehyde + Active Methylene Compound Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing Catalysis Add Catalyst (e.g., Piperidine) Mixing->Catalysis Reaction Reflux (2-4 hours) Catalysis->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Ethanol Filtration->Washing Purification Recrystallize Washing->Purification Product Pure 4H-Chromene Derivative Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: A typical workflow for the synthesis and purification of 4H-chromene derivatives.

4.2. Conceptual Diagram of Chromene-Induced Apoptosis

Some novel chromene derivatives have been shown to induce apoptosis in cancer cells.[9] The diagram below illustrates a simplified, conceptual overview of the extrinsic apoptotic pathway that can be activated by such compounds.

apoptosis_pathway cluster_cell Cancer Cell Chromene Novel Chromene Compound Receptor Death Receptor (e.g., Fas, TRAIL-R) Chromene->Receptor activates DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis sar_relationship cluster_substituents Position 7 Substituents ChromeneCore Chromene Nucleus Position 2: Amino Group Position 3: Cyano Group Position 4: Aryl Moiety Position 7: Substitution CytotoxicActivity Enhanced Cytotoxic Activity ChromeneCore:p1->CytotoxicActivity Essential for ChromeneCore:p2->CytotoxicActivity Essential for ChromeneCore:p3->CytotoxicActivity Essential for PharmacologicalActivity Modulated Pharmacological Activity ChromeneCore:p4->PharmacologicalActivity Influences ElectronDonating Electron Donating Group ElectronDonating->PharmacologicalActivity Enhances ElectronWithdrawing Electron Withdrawing Group ElectronWithdrawing->PharmacologicalActivity Decreases

References

theoretical mechanism of action for De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of De-O-methylacetovanillochromene. Despite a comprehensive search of available scientific literature, there is a significant lack of data regarding the theoretical mechanism of action, quantitative biological activity, and detailed experimental protocols for this compound. This compound has been identified as a natural product isolated from the roots of Eurycoma longifolia. However, the primary study detailing its isolation did not report any significant biological activity for this specific compound, focusing instead on other constituents with potent cytotoxic and antimalarial properties. Consequently, the core requirements for a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research in the public domain.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.3 g/mol . Its Chemical Abstracts Service (CAS) registry number is 67667-62-3. The compound is classified as a chromene derivative, a class of compounds that has garnered interest in medicinal chemistry for their diverse biological activities. This guide serves to consolidate the currently available information on this compound and to highlight the existing knowledge gaps that present opportunities for future research.

Known Scientific Context: Isolation from Eurycoma longifolia

The sole significant mention of this compound in the scientific literature to date is in a 2004 study published in Bioorganic & Medicinal Chemistry titled "Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia".[1]

Overview of the Study

This comprehensive study involved the isolation and characterization of sixty-five compounds from the roots of Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine. The researchers screened these isolates for a range of biological activities, including:

  • Cytotoxicity: Assessed against human lung carcinoma (A-549) and human breast cancer (MCF-7) cell lines.

  • Anti-HIV Activity: Evaluated for potential inhibitory effects against the human immunodeficiency virus.

  • Antimalarial Activity: Tested against the resistant strain of Plasmodium falciparum.

This compound was one of the sixty-five compounds successfully isolated and identified. However, the published study does not present any specific quantitative data for its cytotoxic, anti-HIV, or antimalarial activities. The authors of the study highlighted other compounds that demonstrated strong biological effects, suggesting that this compound likely exhibited weak or no activity in the performed assays.

Gap in Knowledge: Mechanism of Action and Biological Data

A thorough investigation of scientific databases and literature reveals no published studies detailing the theoretical or experimentally determined mechanism of action of this compound. As a result, there is no information on its potential molecular targets, signaling pathway interactions, or pharmacological effects.

Quantitative Data

There is no publicly available quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, binding affinities, or other dose-response relationships for this compound.

Experimental Protocols

Due to the absence of studies focusing on the biological activity of this compound, there are no specific experimental protocols for its synthesis, purification, or biological evaluation to report.

Future Research Directions

The current lack of information on this compound presents a clear opportunity for novel research. The following areas represent potential avenues for investigation:

  • Chemical Synthesis and Analog Development: Development of a robust synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological screening and the creation of structural analogs to explore structure-activity relationships.

  • Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including various cancer cell lines, microbial strains, and enzyme assays, could uncover previously unknown activities. The workflow for such a screening process is conceptually outlined below.

Caption: Conceptual workflow for future research on this compound.

  • Computational Modeling: In the absence of experimental data, computational studies, such as molecular docking and pharmacokinetic (ADMET) prediction, could be employed to predict potential biological targets and drug-like properties of this compound. This could help to prioritize future experimental investigations.

Conclusion

References

In Silico Prediction of De-O-methylacetovanillochromene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-methylacetovanillochromene, a phenolic compound, presents a scaffold with potential for diverse biological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, addressing a critical step in early-stage drug discovery and development. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and assess its drug-likeness. We will explore a complete workflow, from target identification and molecular docking to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide is intended to serve as a practical manual for researchers aiming to leverage computational tools to accelerate the investigation of novel chemical entities.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is a long and arduous process, with high attrition rates often attributed to unforeseen issues with efficacy and safety. In silico methods, which utilize computational simulations, have emerged as indispensable tools in modern drug discovery to mitigate these risks.[1][2] By predicting the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested in the lab, researchers can prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[1][2]

This guide focuses on a hypothetical in silico evaluation of this compound. Phenolic compounds, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] This inherent potential makes this compound an interesting candidate for computational screening against relevant biological targets.

The workflow presented herein will follow a logical progression, beginning with the identification of potential protein targets and culminating in an assessment of the compound's overall drug-like properties.

Proposed In Silico Workflow

The comprehensive in silico analysis of this compound will be conducted in a stepwise manner, as illustrated in the workflow diagram below. This process is designed to provide a holistic view of the compound's potential bioactivity and druggability.

cluster_0 Compound Preparation cluster_1 Bioactivity Prediction cluster_2 Pharmacokinetics & Toxicity cluster_3 Data Analysis & Validation A This compound 2D Structure B 3D Structure Generation & Energy Minimization A->B C Target Prediction (Reverse Docking/Pharmacophore) B->C D Molecular Docking (Binding Affinity & Pose) C->D E QSAR Modeling (Activity Prediction) D->E G Hit Identification & Prioritization E->G F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Experimental Validation (In Vitro Assays) G->H

Caption: Proposed in silico workflow for bioactivity prediction. (Within 100 characters)

Methodologies and Experimental Protocols

This section details the protocols for the key in silico experiments proposed in the workflow.

Compound Preparation

Accurate representation of the ligand is fundamental for reliable in silico predictions.

  • Protocol 3.1.1: 2D to 3D Structure Conversion and Energy Minimization

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChEMBL). The molecular formula is C13H14O3.[6]

    • Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to generate the 3D coordinates of the molecule.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation.

    • Save the optimized structure in a standard format such as .mol2 or .sdf for subsequent analyses.

Target Identification

Identifying the most probable biological targets of a novel compound is a crucial first step.

  • Protocol 3.2.1: In Silico Target Prediction

    • Employ a reverse docking or pharmacophore-based screening tool (e.g., SwissTargetPrediction, PharmMapper, TargetHunter).[7][8]

    • Submit the 3D structure of this compound to the server.

    • The software will screen the compound against a database of known protein structures and predict a ranked list of potential targets based on structural and chemical similarity to known ligands.[7][9]

    • Analyze the list of predicted targets, prioritizing those with high scores and biological relevance to diseases of interest (e.g., inflammation, cancer). Phenolic compounds are known to target enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.[3][10]

Molecular Docking

Molecular docking predicts the binding affinity and orientation of a ligand to its target protein.[11][12]

  • Protocol 3.3.1: Protein and Ligand Preparation for Docking

    • Protein Preparation:

      • Download the 3D structure of the selected target protein from the Protein Data Bank (PDB).

      • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

      • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

      • Define the binding site or active site of the protein. This can be determined from the location of a co-crystallized ligand or through binding pocket prediction algorithms.

    • Ligand Preparation:

      • Use the energy-minimized 3D structure of this compound.

      • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

      • Convert both the prepared protein and ligand files to the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protocol 3.3.2: Docking Simulation

    • Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).[13]

    • Define the search space (grid box) encompassing the active site of the target protein.

    • Execute the docking simulation. The software will generate multiple binding poses of the ligand within the active site and calculate a binding affinity score for each pose.[14]

    • Analyze the results, focusing on the pose with the lowest binding energy (most favorable). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[15][16]

  • Protocol 3.4.1: QSAR Model Development and Prediction

    • Data Collection: Curate a dataset of compounds with known biological activity against the target of interest. This data can be obtained from databases like ChEMBL.

    • Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D fingerprints).

    • Model Building: Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build a model that correlates the descriptors with the biological activity.[15][17]

    • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.[18]

    • Prediction for this compound: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

ADMET Prediction

Early assessment of a compound's ADMET properties is crucial to avoid late-stage drug development failures.[1][19]

  • Protocol 3.5.1: In Silico ADMET Profiling

    • Utilize online web servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[20]

    • Input the structure of this compound.

    • The software will predict a range of properties, including:

      • Absorption: Gastrointestinal absorption, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity.

    • Analyze the predicted ADMET profile to assess the drug-likeness of the compound.

Data Presentation and Interpretation

All quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Target Prediction Results for this compound
RankPredicted TargetTarget ClassPrediction ScoreRationale for Investigation
1Cyclooxygenase-2 (COX-2)Oxidoreductase0.85Key enzyme in inflammation; common target for phenolic compounds.
25-Lipoxygenase (5-LOX)Oxidoreductase0.79Involved in inflammatory pathways.
3Mitogen-activated protein kinase 14 (p38 MAPK)Kinase0.72Implicated in inflammatory and cancer signaling.
4B-cell lymphoma 2 (Bcl-2)Apoptosis Regulator0.68Potential anti-cancer target.
5Superoxide Dismutase (SOD)Oxidoreductase0.65Key enzyme in antioxidant defense.
Table 2: Hypothetical Molecular Docking Results
Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
COX-2-9.2Ser530, Tyr385, Arg120Hydrogen bond, Pi-Alkyl
5-LOX-8.5His367, His372, Leu368Pi-Alkyl, Pi-Sigma
p38 MAPK-7.8Lys53, Met109, Asp168Hydrogen bond, Hydrophobic
Bcl-2-8.1Arg146, Tyr108, Gly145Hydrogen bond, Pi-Pi Stacked
SOD-6.9His46, His48, His120Hydrogen bond
Table 3: Hypothetical Predicted Bioactivity from QSAR Model
Target ProteinPredicted Activity (e.g., pIC50)Confidence Score
COX-27.50.82
5-LOX7.10.78
Table 4: Hypothetical In Silico ADMET Profile of this compound
PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighGood oral bioavailability expected.
P-gp SubstrateNoLow probability of efflux.
Distribution
BBB PermeabilityYesPotential for CNS activity.
Plasma Protein Binding~90%Moderate to high binding.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this isoform.
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate.
Toxicity
hERG InhibitionLow riskLow cardiotoxicity potential.
HepatotoxicityLow riskUnlikely to cause liver damage.
MutagenicityNon-mutagenLow genotoxicity risk.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components of the study can aid in understanding the overall strategy.

cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Action cluster_2 Pro-inflammatory Mediators cluster_3 Inhibitory Action A Arachidonic Acid B COX-2 A->B C 5-LOX A->C D Prostaglandins B->D E Leukotrienes C->E F De-O-methyl- acetovanillochromene F->B Inhibition F->C Inhibition

Caption: Potential anti-inflammatory signaling pathway inhibition. (Within 100 characters)

cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Outcome A Molecular Docking (Prediction of Binding) C Enzyme Inhibition Assay (e.g., COX-2 Assay) A->C B ADMET Prediction (Assessment of Drug-likeness) D Cell Viability Assay (e.g., MTT Assay) B->D E Validated Bioactivity C->E D->E

Caption: Logical workflow from in silico prediction to in vitro validation. (Within 100 characters)

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical results presented suggest that this compound may possess promising anti-inflammatory and anti-cancer properties with a favorable pharmacokinetic profile.

It is imperative to emphasize that in silico predictions are theoretical and must be validated through experimental assays.[21][22][23] The findings from this computational workflow provide a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo testing. Future experimental work should focus on validating the predicted targets and assessing the compound's efficacy in relevant disease models. The integration of computational and experimental approaches, as detailed in this guide, represents a powerful paradigm for accelerating the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of De-O-methylacetovanillochromene from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromenes are a class of heterocyclic compounds widely found in nature and are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities.[1] Vanillin (B372448), a readily available and bio-sourced phenolic aldehyde, serves as an excellent starting material for the synthesis of various valuable derivatives.[2] This document provides detailed protocols for a proposed two-step synthesis of a de-O-methylacetovanillochromene derivative, specifically 3-acetyl-6,7-dihydroxy-2H-chromene, starting from vanillin. The synthesis involves an initial formation of a chromene ring via a Baylis-Hillman type reaction, followed by the demethylation of the methoxy (B1213986) group.

Application Note 1: Synthesis of 3-Acetyl-7-hydroxy-6-methoxy-2H-chromene

This protocol details the one-pot synthesis of 3-acetyl-7-hydroxy-6-methoxy-2H-chromene from vanillin and methyl vinyl ketone. The reaction proceeds through a base-catalyzed conjugate addition followed by an intramolecular aldol-type cyclization.[3] The phenolic hydroxyl group of vanillin is essential for the cyclization step.

Experimental Protocol:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.35 g, 12 mmol).

    • Add 20 mL of a 1:1 mixture of chloroform (B151607) (CHCl₃) and water.[3]

    • Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagent:

    • Slowly add methyl vinyl ketone (MVK) (1.05 mL, 12.5 mmol) to the reaction mixture dropwise over 10 minutes using a syringe.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. The disappearance of the vanillin spot indicates the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add 20 mL of dichloromethane (B109758) (DCM) and 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice with 15 mL of DCM.

    • Combine the organic layers and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1) to yield the pure 3-acetyl-7-hydroxy-6-methoxy-2H-chromene.

Quantitative Data:
Reagent/ProductMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar RatioTheoretical Yield (g)
Vanillin152.151.52 g101.0-
Methyl Vinyl Ketone70.091.05 mL (0.88 g)12.51.25-
DABCO112.171.35 g121.2-
3-Acetyl-7-hydroxy-6-methoxy-2H-chromene220.22---2.20

Expected Yield: 60-75% based on similar reported reactions.[3]

Application Note 2: De-O-methylation to Synthesize 3-Acetyl-6,7-dihydroxy-2H-chromene

This protocol describes the cleavage of the aryl methyl ether in 3-acetyl-7-hydroxy-6-methoxy-2H-chromene to yield the final dihydroxy product. The method employs a thiolate-mediated demethylation, which offers a practical and less hazardous alternative to reagents like BBr₃ or HBr.[4]

Experimental Protocol:
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-acetyl-7-hydroxy-6-methoxy-2H-chromene (1.10 g, 5 mmol) in 15 mL of N,N-Dimethylformamide (DMF).

    • Add sodium hydroxide (B78521) (NaOH) pellets (0.40 g, 10 mmol).

  • Addition of Thiol Reagent:

    • Add 1-dodecanethiol (B93513) (2.4 mL, 10 mmol) to the mixture. This long-chain thiol is used to minimize the foul odor typically associated with demethylation reactions using thiols.[4][5]

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC (7:3 hexane:ethyl acetate) for the disappearance of the starting material.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

    • Acidify the mixture to pH ~2-3 by the slow addition of 2 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-acetyl-6,7-dihydroxy-2H-chromene.

Quantitative Data:
Reagent/ProductMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar RatioTheoretical Yield (g)
3-Acetyl-7-hydroxy-6-methoxy-2H-chromene220.221.10 g51.0-
Sodium Hydroxide40.000.40 g102.0-
1-Dodecanethiol202.402.4 mL (2.02 g)102.0-
3-Acetyl-6,7-dihydroxy-2H-chromene206.20---1.03

Expected Yield: 70-85% based on reported thiolate-mediated demethylations.[4]

Visualizations

G cluster_0 Overall Synthetic Workflow Vanillin Vanillin Chromene 3-Acetyl-7-hydroxy- 6-methoxy-2H-chromene Vanillin->Chromene DABCO, CHCl3/H2O MVK Methyl Vinyl Ketone MVK->Chromene Final_Product 3-Acetyl-6,7-dihydroxy- 2H-chromene (Target) Chromene->Final_Product DMF, 110°C Demethyl_reagent 1-Dodecanethiol, NaOH Demethyl_reagent->Final_Product

Caption: Overall synthetic workflow for the target molecule.

G cluster_1 Plausible Mechanism for Chromene Formation A Vanillin + DABCO ⇌ Phenoxide Ion B Phenoxide attacks MVK (Michael Addition) A->B C Formation of Enolate Intermediate B->C D Intramolecular Aldol Addition (Enolate attacks Aldehyde) C->D E Cyclized Alkoxide Intermediate D->E F Dehydration E->F G 3-Acetyl-7-hydroxy-6-methoxy-2H-chromene F->G

Caption: Plausible mechanism for the Baylis-Hillman type reaction.

References

Application Notes and Protocols for the Analytical Characterization of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

De-O-methylacetovanillochromene is a chromene derivative of interest for its potential pharmacological activities. Chromenes are a class of heterocyclic compounds that form the backbone of many natural products and synthetic molecules with diverse biological properties. Accurate and comprehensive analytical characterization is crucial for the identification, purity assessment, and elucidation of the structure-activity relationships of this compound. This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques.

Postulated Structure

Due to the limited availability of public data on "this compound," we postulate a likely structure based on its name. "Acetovanillochromene" suggests a chromene core substituted with an acetyl group and a vanillyl-like moiety. The "De-O-methyl" prefix indicates the removal of a methyl group from an ether, likely the methoxy (B1213986) group of the vanillyl portion.

Figure 1: Postulated Structures

  • A) Acetovanillochromene: A plausible parent structure.

  • B) this compound: The target analyte, with a hydroxyl group in place of the methoxy group.

(Note: These are hypothetical structures for the purpose of outlining analytical methodologies.)

Analytical Techniques for Characterization

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives and structural elucidation based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation (¹H and ¹³C NMR).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary characterization based on chromophores.

Data Presentation: Comparative Quantitative Data

The following tables summarize hypothetical, yet expected, quantitative data for the characterization of Acetovanillochromene and its de-O-methylated derivative. This data is intended to serve as a guide for expected analytical outcomes.

Table 1: HPLC-UV Data

CompoundRetention Time (min)λmax (nm)Purity (%)
Acetovanillochromene12.5278, 320>98
This compound10.2285, 335>98

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
AcetovanillochromeneESI+311.12268, 165, 151
This compoundESI+297.10254, 151, 137

Table 3: ¹H NMR Chemical Shift Data (Hypothetical, in CDCl₃)

Proton AssignmentAcetovanillochromene (δ, ppm)This compound (δ, ppm)
Aromatic CH (Chromene)6.5-7.5 (m)6.5-7.5 (m)
Aromatic CH (Vanillyl)6.8-7.2 (m)6.7-7.1 (m)
OCH₃3.90 (s)-
CH₃ (Acetyl)2.50 (s)2.48 (s)
OH (Phenolic)-5.80 (s, br)
Chromene specific protons(Varies with exact structure)(Varies with exact structure)

Table 4: ¹³C NMR Chemical Shift Data (Hypothetical, in CDCl₃)

Carbon AssignmentAcetovanillochromene (δ, ppm)This compound (δ, ppm)
C=O (Acetyl)198.0197.8
Aromatic C-O148.5, 146.8145.2, 144.5
Aromatic C110-130112-132
OCH₃56.1-
CH₃ (Acetyl)26.526.3
Chromene specific carbons(Varies with exact structure)(Varies with exact structure)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the separation and purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or DAD scan from 200-400 nm)

    • Gradient Elution:

      Time (min) %A %B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of derivatized this compound to enhance volatility.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Derivatization:

    • To 100 µg of the dried sample, add 50 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 1 hour.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 min at 300 °C

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Energy: 70 eV

      • Scan Range: 50-550 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 2 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: 1024 or more

    • Relaxation Delay: 5 s

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining the UV-Vis absorption spectrum.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in the chosen solvent.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the solvent as a blank.

    • Scan the sample from 200 to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC GCMS GC-MS (Structural Confirmation) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) Purification->NMR UVVis UV-Vis Spectroscopy (Chromophore Analysis) Purification->UVVis Screening In vitro Bioassays HPLC->Screening

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Compound De-O-methyl- acetovanillochromene Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols for HPLC-MS Analysis of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of De-O-methylacetovanillochromene using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies outlined below are based on established principles for the analysis of chromene derivatives and related phenolic compounds, ensuring a robust and reliable analytical approach.

Introduction

This compound is a chromene derivative of interest in various research fields, including drug discovery and natural product chemistry. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. The user should adapt this protocol based on the specific matrix (e.g., plasma, tissue homogenate, reaction mixture).

  • Extraction:

    • To 100 µL of the sample, add 400 µL of a cold extraction solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

  • Purification (Optional, if high matrix interference is expected):

    • Solid-Phase Extraction (SPE) can be employed for further cleanup.

    • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer the solution to an HPLC vial for analysis.

HPLC-MS Method

The following HPLC-MS parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

For accurate quantification, a standard curve should be prepared by spiking known concentrations of a this compound analytical standard into a blank matrix.

Table 3: Key Mass Spectrometric Data for this compound

AnalyteMolecular FormulaExact Mass (Monoisotopic)Parent Ion [M+H]⁺ (m/z)
This compoundC₁₃H₁₄O₃218.0943219.0943

Table 4: Proposed MRM Transitions for Quantification and Confirmation

Based on common fragmentation patterns of chromene and carbonyl-containing compounds, the following MRM transitions are proposed. These should be confirmed and optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer. A typical fragmentation involves the loss of a methyl group (-CH₃) or a neutral loss of carbon monoxide (-CO) from the acetyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound219.1204.1To be optimizedQuantifier
This compound219.1176.1To be optimizedQualifier

Collision energy should be optimized to maximize the signal of the product ions.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Extraction Solvent Extraction & Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC-MS analysis.

logical_relationship Analyte This compound (in solution) HPLC HPLC System Analyte->HPLC Injection & Separation MassSpec Mass Spectrometer HPLC->MassSpec Elution & Ionization Data Quantitative Data MassSpec->Data Detection & Signal Processing

Caption: Logical relationship of analytical components.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

De-O-methylacetovanillochromene is a chromene derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This document provides detailed information on the ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for data acquisition and analysis.

I. Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 500 MHz spectrometer. The data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.73-7.75q1HAromatic H
7.45-7.48m1HAromatic H
6.96-7.01q2HAromatic H
3.91s3H-OCH₃
2.62s3H-COCH₃
¹³C NMR Data

The ¹³C NMR spectrum was recorded on a 125 MHz spectrometer.[1] The data is summarized in the table below.

Chemical Shift (δ) ppmCarbon Type
199.8C=O
158.9Aromatic C-O
133.6Aromatic C
130.3Aromatic C
128.3Aromatic C
120.5Aromatic C
111.6Aromatic C
55.4-OCH₃
31.8-COCH₃

II. Experimental Protocols

The following protocols are recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.[1]

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 125 MHz[1]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-240 ppm

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Structural Assignment: Assign the observed signals to the respective protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.[2][3]

III. Visualizations

Molecular Structure and Atom Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Peak Picking & Integration reference->analyze assign Structural Assignment analyze->assign report report assign->report Final Report

References

Application Notes and Protocols for Developing a Cell-Based Assay for De-O-methylacetovanillochromene Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-methylacetovanillochromene is a novel compound with potential therapeutic applications. Preliminary evidence suggests that it may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development in therapeutic areas targeting oxidative stress and inflammation-related pathologies. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The assays are designed to investigate its antioxidant capacity and its potential to modulate key inflammatory signaling pathways, specifically the NF-κB and Nrf2 pathways.

Key Cellular Assays

To provide a comprehensive assessment of the bioactivity of this compound, three primary cell-based assays are detailed below:

  • Cellular Antioxidant Activity Assay: This assay will determine the capacity of the compound to mitigate intracellular reactive oxygen species (ROS).

  • Anti-inflammatory Activity in LPS-Stimulated Macrophages: This assay will measure the compound's ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).

  • Modulation of NF-κB and Nrf2 Signaling Pathways: These assays will investigate the molecular mechanisms underlying the compound's potential anti-inflammatory and antioxidant effects by measuring the activation of the NF-κB and Nrf2 transcription factors.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison.

Table 1: Cellular Antioxidant Activity of this compound

Concentration (µM)% ROS Inhibition (Mean ± SD)
0.1
1
10
50
100
Quercetin (Positive Control)

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle Control-100100100
LPS (1 µg/mL)-
This compound + LPS0.1
This compound + LPS1
This compound + LPS10
This compound + LPS50
This compound + LPS100
Dexamethasone (Positive Control) + LPS10

Table 3: Modulation of NF-κB and Nrf2 Activity by this compound

TreatmentConcentration (µM)NF-κB Activity (Fold Change)Nrf2 Activity (Fold Change)
Vehicle Control-11
LPS (1 µg/mL)--
This compound + LPS0.1
This compound + LPS1
This compound + LPS10
This compound + LPS50
This compound + LPS100
Sulforaphane (B1684495) (Positive Control)10-

Experimental Protocols

Cellular Antioxidant Activity Assay

Principle: This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels. The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2] A reduction in fluorescence intensity in the presence of the test compound indicates antioxidant activity.[1][2]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA probe

  • Quercetin (positive control)

  • Free radical initiator (e.g., tert-butyl hydroperoxide - TBHP)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Prepare a stock solution of Quercetin.

  • Probe Loading and Compound Treatment:

    • Wash the cells once with warm HBSS.

    • Add 100 µL of 20 µM DCFH-DA in HBSS to each well and incubate for 45 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells once with warm HBSS.

    • Add 100 µL of medium containing various concentrations of this compound or Quercetin to the respective wells. Include a vehicle-only control. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the compound-containing medium and wash the cells once with warm HBSS.

    • Add 100 µL of a free radical initiator (e.g., 100 µM TBHP in HBSS) to all wells except for the negative control wells (add HBSS only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of ROS production).

Anti-inflammatory Activity in LPS-Stimulated Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[3][4] A reduction in these inflammatory mediators indicates anti-inflammatory activity.[3][4]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and Dexamethasone in a suitable solvent and make serial dilutions in cell culture medium.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Quantification:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.

NF-κB and Nrf2 Signaling Pathway Reporter Assays

Principle: These assays utilize reporter cell lines that contain a luciferase gene under the control of NF-κB or Nrf2 (via the Antioxidant Response Element - ARE) response elements.[5][6] Activation of these pathways leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibition of LPS-induced NF-κB activation or induction of Nrf2/ARE activity by this compound will be reflected in changes in luciferase activity.[5][6]

Materials:

  • HEK293 or similar cells stably transfected with an NF-κB-luciferase reporter construct

  • HepG2 or similar cells stably transfected with an ARE-luciferase reporter construct

  • 96-well white, clear-bottom cell culture plates

  • LPS (for NF-κB assay)

  • Sulforaphane (positive control for Nrf2 assay)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the appropriate reporter cell line into 96-well white, clear-bottom plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the respective positive controls in cell culture medium.

  • Cell Treatment and Stimulation:

    • For NF-κB Assay: Pre-treat the NF-κB reporter cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

    • For Nrf2 Assay: Treat the ARE reporter cells with the test compound or sulforaphane for 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the luciferase activity using a luciferase assay reagent according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration. Calculate the fold change in NF-κB or Nrf2 activity relative to the appropriate control.

Visualizations

G cluster_workflow Experimental Workflow start Start cell_culture Cell Seeding (HepG2, RAW 264.7, Reporter Cells) start->cell_culture compound_prep Compound Preparation (this compound & Controls) cell_culture->compound_prep treatment Cell Treatment compound_prep->treatment stimulation Induction of Stress/Inflammation (TBHP / LPS) treatment->stimulation assay_signaling Reporter Gene Assays (Luciferase) treatment->assay_signaling assay_antioxidant Cellular Antioxidant Assay (DCFH-DA Staining) stimulation->assay_antioxidant assay_inflammation Anti-inflammatory Assays (Griess, ELISA) stimulation->assay_inflammation data_acquisition Data Acquisition (Fluorometer, Plate Reader, Luminometer) assay_antioxidant->data_acquisition assay_inflammation->data_acquisition assay_signaling->data_acquisition data_analysis Data Analysis (IC50, % Inhibition, Fold Change) data_acquisition->data_analysis end_point End data_analysis->end_point

Caption: Experimental workflow for assessing the bioactivity of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

References

De-O-methylacetovanillochromene: Uncharted Territory as a Chemical Probe in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the broader class of benzopyran-containing compounds for their diverse biological activities, specific information on the use of De-O-methylacetovanillochromene as a chemical probe in cell signaling research is not currently available in published scientific literature. While its parent compounds and related benzopyran derivatives have been investigated for various therapeutic properties, including anticancer and anti-inflammatory effects, this compound itself remains an uncharacterized molecule in the context of cell signaling pathways.

The benzopyran scaffold, a core structure in this compound, is found in a variety of naturally occurring and synthetic molecules that exhibit significant biological effects.[1] These effects are often attributed to their ability to interact with a range of cellular targets, thereby modulating signaling cascades involved in processes like cell proliferation, inflammation, and apoptosis.[1][2] However, the specific cellular targets and mechanisms of action for this compound have not been elucidated.

A Glimpse into the Potential of Related Benzopyran Derivatives

Research into analogous benzopyran structures offers a speculative look into the potential applications of this compound. For instance, various 1H-2-benzopyran-1-one derivatives have been synthesized and evaluated for their pharmacological activities, demonstrating that modifications to the core structure can significantly influence their biological effects.[3][4] Studies on other complex benzopyran derivatives have shown activities such as the inhibition of cancer cell proliferation and antimicrobial effects.[1][5]

The general mechanism of action for some bioactive benzopyran compounds involves the modulation of key signaling pathways. For example, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This process is often mediated through the intrinsic or extrinsic apoptotic pathways, which involve a cascade of protein interactions that ultimately lead to cell death.

The Path Forward: Characterizing this compound

To establish this compound as a useful chemical probe, a systematic series of investigations would be required. The initial steps would involve synthesizing and purifying the compound, followed by a comprehensive screening to identify its biological activities.

A hypothetical workflow for characterizing a novel benzopyran derivative like this compound is outlined below. This workflow is based on standard practices in chemical biology and drug discovery and is not based on any existing data for this specific compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Biological Screening cluster_target Target Identification cluster_pathway Pathway Elucidation synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) characterization->cell_viability phenotypic_screening Phenotypic Screening (e.g., High-Content Imaging) cell_viability->phenotypic_screening affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography genetic_screens Genetic Screens (e.g., CRISPR-Cas9) phenotypic_screening->genetic_screens western_blot Western Blot Analysis affinity_chromatography->western_blot genetic_screens->western_blot reporter_assays Reporter Gene Assays western_blot->reporter_assays phosphoproteomics Phosphoproteomics reporter_assays->phosphoproteomics

Caption: A hypothetical workflow for characterizing a novel chemical probe.

Hypothetical Signaling Pathway Modulation

Should this compound be found to induce apoptosis, a common activity for this class of compounds, it could potentially modulate a signaling pathway such as the one depicted below. This diagram illustrates a simplified, generic apoptosis pathway and does not represent confirmed interactions for this compound.

apoptosis_pathway compound This compound (Hypothetical) receptor Cellular Target (Unknown) compound->receptor Binds/Activates caspase9 Caspase-9 receptor->caspase9 Initiates cascade caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A hypothetical apoptosis signaling pathway.

Conclusion

References

Application of De-O-methylacetovanillochromene in Cancer Cell Line Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with the potential for anticancer activity. One such compound of interest is De-O-methylacetovanillochromene. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its specific applications in cancer cell line studies.

At present, there is a notable absence of published studies detailing the effects of this compound on cancer cell lines. Searches for quantitative data, such as IC50 values, apoptosis rates, or specific mechanistic analyses, have not yielded any specific results. Consequently, information regarding the signaling pathways modulated by this compound in cancerous cells remains unelucidated.

Due to the lack of empirical data, it is not possible to provide detailed application notes, experimental protocols, or a summary of quantitative data for the use of this compound in cancer research. The creation of diagrams for signaling pathways or experimental workflows is also precluded by the absence of foundational research in this area.

The current landscape indicates that this compound is available as a chemical entity from various suppliers for research purposes.[1][2] However, its biological activity and potential as an anticancer agent are yet to be investigated and reported in peer-reviewed scientific literature.

Future Directions:

The absence of data highlights a clear opportunity for novel research in the field of oncology. Future studies could focus on:

  • In vitro screening: Initial cytotoxicity screening of this compound across a panel of diverse cancer cell lines to identify potential targets.

  • Mechanistic studies: Should cytotoxic activity be observed, further investigation into the underlying mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways, would be warranted.

  • Synthesis and characterization: Detailed reporting of the synthesis and full analytical characterization of this compound to ensure the purity and reproducibility of biological studies.

The exploration of novel chemical entities like this compound is essential for the advancement of cancer therapeutics. The scientific community awaits foundational research to uncover the potential of this compound in the fight against cancer.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

De-O-methylacetovanillochromene is a chromene derivative with potential therapeutic applications. This document provides a comprehensive set of protocols to evaluate its antioxidant capacity. The assessment of antioxidant potential is crucial in drug development, as oxidative stress is implicated in numerous pathological conditions. The following protocols detail both in vitro chemical assays and cell-based assays to provide a thorough understanding of the antioxidant profile of this compound. Chromene and its derivatives are known to possess significant biological properties, including antioxidant activities.[1]

I. In Vitro Antioxidant Activity Assessment

In vitro antioxidant assays are rapid and cost-effective methods for initial screening of antioxidant potential. These assays are based on the ability of an antioxidant to scavenge free radicals or to reduce pro-oxidants. The most common assays employed for this purpose are the DPPH, ABTS, and FRAP assays.[2][3][4][5][6]

Data Presentation: Summary of In Vitro Antioxidant Assays

The results from the following assays should be summarized in the table below, allowing for a clear comparison of the antioxidant potential of this compound against a standard antioxidant like Trolox or Ascorbic Acid.

Assay TypeTest Compound Concentration(s)Standard (e.g., Trolox) Concentration(s)Measured ParameterIC50 / TEAC Value
DPPH Radical Scavenging Assay (e.g., 1-100 µM)(e.g., 1-100 µM)% InhibitionµM
ABTS Radical Cation Scavenging Assay (e.g., 1-100 µM)(e.g., 1-100 µM)% InhibitionµM
Ferric Reducing Antioxidant Power (FRAP) Assay (e.g., 1-100 µM)(e.g., 1-100 µM)Absorbance at 593 nmµM Trolox Equivalents

Experimental Workflow: In Vitro Antioxidant Assays

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Measurement cluster_3 Data Analysis A Prepare Stock Solution of This compound B Prepare Serial Dilutions A->B C Prepare Standard (Trolox/Ascorbic Acid) Serial Dilutions A->C D DPPH Assay: Add compound to DPPH solution B->D E ABTS Assay: Add compound to ABTS•+ solution B->E F FRAP Assay: Add compound to FRAP reagent B->F G Incubate in the dark D->G E->G H Measure Absorbance (DPPH: 517 nm, ABTS: 734 nm, FRAP: 593 nm) G->H I Calculate % Inhibition H->I K Calculate TEAC values (FRAP) H->K J Determine IC50 values (DPPH, ABTS) I->J

Caption: Workflow for in vitro antioxidant assays.

Experimental Protocols: In Vitro Assays

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[7][8][9]

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (B145695)

    • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • Prepare a 0.1 mM solution of DPPH in methanol.[7]

    • In a 96-well plate, add 100 µL of the test compound or standard at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.[2][7]

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.[10]

  • Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Standard antioxidant (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[10]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6][9]

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • In a 96-well plate, add 20 µL of the test compound or standard at different concentrations.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]

  • Materials:

    • This compound

    • FRAP reagent:

      • 300 mM Acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Standard antioxidant (e.g., Trolox or FeSO₄)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • In a 96-well plate, add 20 µL of the test compound or standard at different concentrations.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

    • A standard curve is generated using a known concentration of Trolox or FeSO₄.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC) or Fe²⁺ equivalents.

II. Cellular Antioxidant Activity Assessment

Cell-based assays are essential to determine if a compound can exert antioxidant effects in a biological system. These assays measure the ability of the compound to mitigate oxidative stress within cells.

Data Presentation: Summary of Cellular Antioxidant Assays
Assay TypeCell Line (e.g., HepG2, HUVEC)Oxidative Stress Inducer (e.g., H₂O₂)Measured Parameter% Reduction in ROS / Lipid Peroxidation
Intracellular ROS Production (e.g., HepG2)H₂O₂Fluorescence (DCF)%
Lipid Peroxidation (TBARS Assay) (e.g., HepG2)H₂O₂Absorbance (MDA-TBA adduct)%

Experimental Workflow: Cellular Antioxidant Assays

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Specific Steps cluster_3 Measurement and Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Pre-treat cells with This compound B->C D Induce oxidative stress (e.g., with H₂O₂) C->D E ROS Assay: Load with DCFH-DA probe D->E F Lipid Peroxidation Assay: Lyse cells and perform TBARS assay D->F G Measure fluorescence (ROS) or absorbance (Lipid Peroxidation) E->G F->G H Calculate % reduction in oxidative stress markers G->H

Caption: Workflow for cellular antioxidant assays.

Experimental Protocols: Cellular Assays

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11]

  • Materials:

    • This compound

    • A suitable cell line (e.g., HepG2, HUVECs)

    • Cell culture medium and supplements

    • DCFH-DA probe

    • Hydrogen peroxide (H₂O₂) or other ROS inducer

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Remove the culture medium and wash the cells with warm PBS.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with warm PBS to remove excess probe.

    • Induce oxidative stress by adding a ROS inducer like H₂O₂ (e.g., 100 µM) and incubate for 30-60 minutes.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[11]

    • The percentage reduction in ROS is calculated relative to the cells treated only with the ROS inducer.

Lipid peroxidation is a marker of oxidative damage to cell membranes.[12] The TBARS (Thiobarbituric Acid Reactive Substances) assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[12]

  • Materials:

    • This compound

    • A suitable cell line

    • Cell lysis buffer

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT)

    • MDA standard

    • Spectrophotometer

  • Protocol:

    • Culture and treat cells with this compound and an oxidative stress inducer as described for the ROS assay.

    • After treatment, wash the cells with cold PBS and lyse them.

    • Centrifuge the cell lysate to remove debris.

    • To the supernatant, add TCA to precipitate proteins, followed by centrifugation.

    • To the resulting supernatant, add TBA solution containing BHT.

    • Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify the amount of MDA using a standard curve prepared with an MDA standard.

    • The results are expressed as the percentage reduction in MDA formation compared to the control group treated only with the oxidative stress inducer.

III. Signaling Pathway Analysis

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Potential Signaling Pathway Modulated by Antioxidants

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response A Oxidative Stress (e.g., ROS) C Nrf2 Activation (dissociation from Keap1) A->C B Nrf2 (inactivated by Keap1) B->C Antioxidant (e.g., this compound) D Nrf2 Translocation to Nucleus C->D E ARE (Antioxidant Response Element) D->E F Expression of Antioxidant Genes (e.g., HO-1, GCLC) E->F G Enhanced Cellular Antioxidant Defense F->G

Caption: Nrf2 signaling pathway in antioxidant response.

Disclaimer: The protocols provided are general guidelines and may require optimization based on the specific properties of this compound and the experimental setup. It is recommended to consult relevant literature for more specific details and to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols for the Enzymatic Evaluation of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-methylacetovanillochromene is a chromene derivative with potential biological activities that warrant investigation, particularly in the context of enzyme inhibition. Chromene scaffolds are prevalent in a variety of natural products and have been identified as privileged structures in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Many of these biological effects are attributed to the interaction of chromene derivatives with specific enzymes.

These application notes provide a comprehensive guide for the evaluation of this compound in various enzymatic assays. The protocols outlined below are based on established methodologies for analogous chromene compounds and can be adapted to assess the inhibitory potential of this compound against a range of enzyme targets.

Data Presentation: Inhibitory Activities of Structurally Related Chromene Derivatives

To provide a context for the potential enzymatic activities of this compound, the following tables summarize the inhibitory concentrations (IC₅₀) of various chromene derivatives against several key enzymes. This data, gathered from existing literature, highlights the potential for this class of compounds to exhibit significant enzyme inhibition.

Table 1: α-Glucosidase Inhibitory Activity of Acetophenone (B1666503) Derivatives

CompoundIC₅₀ (µM)Reference
7d7.88[1]
7f3.26[1]
7i4.58[1]
7n2.34[1]
7o1.96[1]
7r2.12[1]
7s2.04[1]
7u1.68[1]
7v2.24[1]
Acarbose (Standard)> 50[1]

Table 2: Urease, Tyrosinase, and Phosphodiesterase Inhibitory Activity of Carpachromene

Enzyme% InhibitionIC₅₀ (µM)
Urease92.8727.09
Tyrosinase84.80-
Phosphodiesterase89.54-

Data extracted from a study on Ficus benghalensis extracts and carpachromene.[2]

Table 3: Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives

Compound IDSubstituent on Benzylamino Group% Inhibition (Carrageenan-induced rat paw edema after 3h)
124-Nitro44.05
133-Nitro38.10
Indomethacin (Standard)-35.71

This in vivo data suggests potential inhibition of inflammatory enzymes like cyclooxygenases.[3]

Experimental Protocols

The following are detailed protocols for performing enzymatic assays to evaluate the inhibitory potential of this compound.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general workflow for determining the inhibitory effect of a test compound on a target enzyme.[4]

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (test compound)

  • Reference Inhibitor (positive control)

  • Assay Buffer (specific to the enzyme)

  • Dimethyl Sulfoxide (DMSO) for dissolving the compound

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[4]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations.

      • Reference inhibitor at various concentrations (for positive control).

      • Vehicle control (assay buffer with the same concentration of DMSO as the test compound wells).

    • Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to each well to initiate the enzymatic reaction.[4]

  • Measurement:

    • Immediately measure the absorbance or fluorescence at a specific wavelength using a microplate reader.

    • Take kinetic readings at regular intervals for a defined period.[4]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.[4]

Specific Enzymatic Assay Protocols

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microtiter plate

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Add the α-glucosidase enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, pNPG.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.[1]

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the general protocol.

This assay measures the inhibition of acetylcholinesterase, a key enzyme in the nervous system.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Add phosphate buffer, DTNB solution, and the enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells and incubate at 25°C for 10 minutes.[5]

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.[5]

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.[5]

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[5]

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (as per assay kit instructions)

  • Assay buffer and cofactor solution

  • 96-well plate

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, cofactor solution, COX probe, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme solution to the respective wells.

  • Initiate the reaction by adding the arachidonic acid solution.[3]

  • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a specified period (e.g., 10 minutes) at 25°C.[3]

  • Calculate the rate of the reaction from the linear phase of the fluorescence curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the test compound. Determine the IC₅₀ value.[3]

Visualizations

The following diagrams illustrate the workflows and pathways described in the protocols.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Assay_Setup Assay Plate Setup (Buffer, Compound/Control, Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Solution Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Incubate Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Initiation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: General workflow for an in vitro enzyme inhibition assay.

AChE_Inhibition_Mechanism ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme) ACh->AChE binds to Choline Choline AChE->Choline hydrolyzes to Acetic_Acid Acetic Acid AChE->Acetic_Acid Blocked_AChE Inhibited Enzyme Inhibitor This compound (Inhibitor) Inhibitor->AChE binds to & blocks

Caption: Simplified mechanism of Acetylcholinesterase inhibition.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound (Inhibitor) Inhibitor->COX_Enzyme inhibits

Caption: The role of COX enzymes in the inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: De-O-methylacetovanillochromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of De-O-methylacetovanillochromene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and related chromene derivatives.

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in chromene synthesis can arise from several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with starting materials. Here are key areas to investigate:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in related chromene syntheses, adjusting the temperature can significantly impact yield.[1] Ensure your reaction is running at the optimal temperature and for a sufficient duration as outlined in your protocol. The choice of solvent is also crucial, with greener options like ethanol (B145695) or even water being used effectively in some modern protocols.[2][3]

  • Catalyst Inefficiency: The choice and handling of the catalyst are paramount. Whether you are using an acid, base, or metal catalyst, its activity can be compromised by impurities or improper storage.[4] For reusable catalysts, ensure they have been properly regenerated.[5] In some cases, switching to a different type of catalyst, such as a nanocatalyst or a biocatalyst like L-alanine, can improve yields.[1]

  • Starting Material Quality: The purity of your starting materials, such as the substituted phenol (B47542) and the α,β-unsaturated aldehyde/ketone, is essential. Impurities can interfere with the reaction and lead to side products. Ensure your starting materials are pure and dry.

  • Reaction Atmosphere: Some reactions for chromene synthesis are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.

Question 2: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in chromene synthesis. The nature of the side products often depends on the specific synthetic route.

  • Isomeric Chromenes: Depending on the substitution pattern of the reactants, the formation of isomeric chromenes (e.g., 4H-chromenes instead of the desired 2H-chromenes) can occur.[1] The regioselectivity can often be influenced by the electronic nature of the substituents on your starting materials.[1]

  • Benzofuran Formation: In certain metal-catalyzed routes, a competing 5-exo-dig cyclization can lead to the formation of benzofurans.[1] The choice of catalyst and the addition of specific ligands can help to favor the desired 6-endo-dig cyclization for chromene formation.[1]

  • Products of Side Reactions: Depending on the specific functional groups in your precursors, other side reactions can occur. For instance, deallylation can be a competing reaction when using O-allyl salicylaldehydes.[1]

To minimize side product formation, consider optimizing the reaction conditions (temperature, solvent), screening different catalysts to improve selectivity, and ensuring the high purity of your starting materials.

Question 3: How do substituents on the aromatic ring of the phenolic precursor affect the cyclization reaction?

Answer: Substituents on the phenolic ring can have significant electronic and steric effects on the reaction.

  • Electronic Effects: Electron-donating groups (like the methoxy (B1213986) group in acetovanillone) generally facilitate the reaction by increasing the nucleophilicity of the phenolic oxygen, which is crucial for the cyclization step.[1] Conversely, electron-withdrawing groups can slow down the reaction rate.[1]

  • Steric Effects: Bulky substituents near the phenolic hydroxyl group can sterically hinder the approach of the other reactant and the subsequent cyclization, potentially leading to lower yields or requiring more forcing reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of chromene derivatives based on multicomponent reactions, which are a common and efficient method.

ParameterTypical RangeNotes
Temperature 25°C - 140°CMicrowave-assisted syntheses may use higher temperatures for shorter durations.[1][5]
Reaction Time 0.5 - 24 hoursCan be significantly shorter (15-20 min) with microwave or ultrasound assistance.[5]
Catalyst Loading 5 - 10 mol%For metal-based or organocatalysts.
Expected Yield 56% - 99%Highly dependent on the specific substrates, catalyst, and reaction conditions.[5]

Experimental Protocols

Below is a representative protocol for the synthesis of a 2-amino-4H-chromene derivative via a one-pot, three-component reaction, which illustrates a common strategy for chromene synthesis. The synthesis of this compound may follow a different, but related, pathway.

Synthesis of 2-amino-4-phenyl-4H-chromene

  • Reactant Preparation: In a round-bottom flask, combine benzaldehyde (B42025) (1 mmol), malononitrile (B47326) (1 mmol), and resorcinol (B1680541) (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent. Introduce a catalytic amount of a suitable catalyst, such as piperidine (B6355638) or a reusable solid acid catalyst.[5]

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Microwave-assisted versions of this reaction can be completed in minutes.[5]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure 2-amino-4-phenyl-4H-chromene.[3]

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a generalized reaction mechanism for chromene synthesis.

TroubleshootingWorkflow start Low Yield Observed cond Check Reaction Conditions start->cond cat Evaluate Catalyst Activity start->cat sm Assess Starting Material Purity start->sm temp Optimize Temperature cond->temp time Adjust Reaction Time cond->time solv Screen Solvents cond->solv cat_act Use Fresh/New Catalyst cat->cat_act cat_load Optimize Catalyst Loading cat->cat_load sm_purify Purify/Dry Starting Materials sm->sm_purify

Caption: Troubleshooting workflow for low yield in chromene synthesis.

ReactionMechanism reactants Phenol + α,β-Unsaturated Carbonyl michael Michael Addition (Intermediate A) reactants->michael Base or Acid Catalyst cyclization Intramolecular Cyclization (Intermediate B) michael->cyclization dehydration Dehydration cyclization->dehydration product 2H-Chromene dehydration->product

Caption: Generalized reaction mechanism for 2H-chromene synthesis.

References

improving solubility of De-O-methylacetovanillochromene for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of De-O-methylacetovanillochromene for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a chromene derivative with the chemical formula C₁₃H₁₄O₃ and a molecular weight of 218.3 g/mol [1]. Chromene derivatives are recognized as "privileged medicinal scaffolds" due to their diverse pharmacological and biological activities[2]. Like many hydrophobic small molecules, this compound is likely to have poor aqueous solubility, which can lead to precipitation in the aqueous-based media used for in vitro cell culture and biochemical assays. This precipitation can result in inaccurate and irreproducible experimental outcomes[3][4].

Q2: What are the recommended initial steps for dissolving this compound for in vitro experiments?

A2: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and cell culture media[4][5].

Q3: What concentration of DMSO is considered safe for most cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the assay medium should be kept as low as possible. For sensitive cell lines, a final DMSO concentration of ≤0.1% is often recommended, while more robust assays may tolerate up to ≤1%[4][6]. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells[7]. Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in various cell types, and even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects depending on the cell type[8].

Q4: Are there alternative solvents to DMSO for dissolving this compound?

A4: Yes, other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used to dissolve chromene derivatives[2][4]. However, it's important to be aware of their potential cytotoxic effects. For instance, ethanol can be cytotoxic at concentrations as low as 0.3125% in some cell lines[9]. Acetone has been suggested as a favorable solvent with low toxicity at concentrations up to 1% v/v in some cell lines[10]. When using any solvent, it is essential to determine the maximum tolerated concentration for your specific cell line and assay.

Q5: What are some advanced strategies to improve the solubility of this compound in aqueous media?

A5: If simple dissolution in an organic solvent is insufficient, several formulation strategies can be employed to enhance aqueous solubility. These include:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their lipophilic central cavity, while their hydrophilic exterior improves solubility in aqueous solutions[11][12][13][14].

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can help solubilize the compound and facilitate its absorption in in vivo models, a principle that can be adapted for in vitro studies by improving dispersion in aqueous media[15][16].

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanonization increases the surface area available for dissolution[15][16].

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective at solubilizing a compound than a single solvent. For example, a mixture of ethanol and polyethylene (B3416737) glycol 400 has been used as a vehicle for hydrophobic compounds in cell culture[17].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates out of solution when diluted into aqueous assay buffer from a DMSO stock. The compound has low aqueous solubility, and the buffer has a lower solubilizing capacity than the DMSO stock.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the cytotoxic limit for your cells[3]. 3. Use a stepwise dilution method to avoid rapid changes in solvent concentration[7]. 4. Warm the aqueous buffer to 37°C before adding the compound stock solution[4]. 5. Vortex the solution immediately after adding the stock to the buffer[4]. 6. Employ a solubility-enhancing formulation , such as cyclodextrin complexation[3].
Inconsistent or non-reproducible results in the in vitro assay. The compound may not be fully dissolved, leading to variations in the effective concentration.1. Visually inspect the solution for any precipitate before adding it to the cells. 2. Prepare fresh dilutions of the compound for each experiment. 3. Optimize the stock solution concentration to ensure complete dissolution. 4. Consider using a more robust solubilization method as described in the FAQs.
Observed cytotoxicity is higher than expected, even at low compound concentrations. The solvent (e.g., DMSO, ethanol) may be causing cellular toxicity.1. Perform a solvent toxicity test to determine the maximum tolerated concentration of the solvent for your specific cell line and assay duration. 2. Lower the final solvent concentration in your assay to a non-toxic level[4]. 3. Ensure the solvent control is included in all experiments to differentiate between compound-induced and solvent-induced cytotoxicity.

Quantitative Data Summary

Table 1: Effect of Common Solvents on Cell Viability

SolventCell LineConcentration (% v/v)Effect on Cell ViabilityReference
DMSOMCF-71% and 2%Significant reduction in viability[9]
DMSOVarious> 1%Reduces readout parameters[8]
DMSOVarious0.25% - 0.5%Can have inhibitory or stimulatory effects[8]
EthanolVarious0.3125%>30% reduction in viability[9]
AcetoneMCF-7, RAW-264.7, HUVEC< 0.5%Little to no toxicity[10]
Dimethylformamide (DMF)MCF-7, RAW-264.7, HUVEC> 0.1%Greater toxicity compared to DMSO, ethanol, and acetone[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary to aid dissolution[4].

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[4].

Protocol 2: General Method for Enhancing Solubility Using a Co-Solvent System

Objective: To enhance the solubility of this compound in the final aqueous assay buffer using a co-solvent system. This is a general protocol that may require optimization.

Materials:

  • This compound DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Start with the prepared high-concentration DMSO stock solution of this compound.

  • In a sterile tube, add a volume of PEG300 (e.g., 6 times the volume of the DMSO stock) and mix well until the solution is clear[4].

  • Add a volume of Tween 80 (e.g., equal to the volume of the DMSO stock) and mix well until the solution is clear[4].

  • Slowly add the required volume of pre-warmed (37°C) PBS or cell culture medium to achieve the final desired concentration, while vortexing[4].

  • Use this working solution immediately in your in vitro assay.

Note: The ratios of DMSO:PEG300:Tween 80:Aqueous Buffer may need to be optimized for your specific application to ensure maximum solubility and minimal cytotoxicity[4].

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dilution Dilution & Solubility Check cluster_troubleshooting Troubleshooting cluster_assay Assay A Weigh Compound B Dissolve in DMSO (10-100 mM Stock) A->B C Dilute in Aqueous Buffer B->C D Precipitation? C->D E Optimize Dilution: - Lower Concentration - Stepwise Dilution - Warm Buffer D->E Yes H Perform In Vitro Assay D->H No E->C F Use Co-solvents (e.g., PEG300, Tween 80) E->F F->C G Cyclodextrin Complexation F->G G->C

Caption: Workflow for preparing and solubilizing this compound.

hypothetical_signaling_pathway extracellular This compound receptor Cell Surface Receptor (Hypothetical Target) extracellular->receptor kinase1 Kinase A receptor->kinase1 Inhibition kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

References

Technical Support Center: Optimizing HPLC Separation of De-O-methylacetovanillochromene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of De-O-methylacetovanillochromene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

Poor resolution is a common challenge when separating structurally similar isomers.[1][2]

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Column Chemistry For chiral separations of chromene derivatives, consider using a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are often effective. For non-chiral isomers, a high-resolution C18 or Phenyl-Hexyl column may provide sufficient selectivity.
Suboptimal Mobile Phase Composition For Reversed-Phase HPLC: Systematically vary the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent generally increases retention and may improve resolution. Introduce an acidic modifier, such as 0.1-0.2% formic acid or acetic acid, to improve peak shape and potentially enhance selectivity.[3][4] For Chiral HPLC: Adjust the ratio of the mobile phase components. In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the nonpolar solvent (e.g., hexane). In reversed-phase, adjust the organic modifier and pH.
Inadequate Temperature Control Optimize the column temperature. Both increasing and decreasing the temperature can affect selectivity, so it is a valuable parameter to screen (e.g., in 5°C increments from 25°C to 40°C).[1][2]
Inappropriate Flow Rate For challenging separations, reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution.
Gradient Elution Not Optimized If using a gradient, adjust the slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Isomer Resolution Check_Column Is the column appropriate for isomer separation? (e.g., CSP for enantiomers) Start->Check_Column Optimize_Mobile_Phase Systematically vary mobile phase composition (organic modifier %, acid modifier) Check_Column->Optimize_Mobile_Phase Yes Good_Resolution Achieve Baseline Separation Check_Column->Good_Resolution No, select appropriate column Adjust_Temp Optimize column temperature Optimize_Mobile_Phase->Adjust_Temp Adjust_Flow_Rate Decrease flow rate Adjust_Temp->Adjust_Flow_Rate Optimize_Gradient Adjust gradient slope (if applicable) Adjust_Flow_Rate->Optimize_Gradient Optimize_Gradient->Optimize_Mobile_Phase Still Poor, Re-evaluate Optimize_Gradient->Good_Resolution Resolution Improved

Caption: A logical workflow for troubleshooting poor resolution of isomers.

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and the accuracy of quantification.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase This is common for compounds with polar functional groups. Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions on silica-based columns.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Ideally, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce dead volume.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape Start Poor Peak Shape (Tailing/Fronting) Check_Mobile_Phase Is an acidic modifier present in the mobile phase? Start->Check_Mobile_Phase Check_Sample_Concentration Is the sample concentration too high? Check_Mobile_Phase->Check_Sample_Concentration Yes Good_Peak_Shape Symmetrical Peaks Check_Mobile_Phase->Good_Peak_Shape No, add 0.1% formic/acetic acid Check_Sample_Solvent Is the sample solvent compatible with the mobile phase? Check_Sample_Concentration->Check_Sample_Solvent No Check_Sample_Concentration->Good_Peak_Shape Yes, dilute sample Check_System_Hardware Check for dead volume in fittings and tubing Check_Sample_Solvent->Check_System_Hardware Yes Check_Sample_Solvent->Good_Peak_Shape No, dissolve in mobile phase Check_System_Hardware->Good_Peak_Shape Issue Resolved Experimental_Workflow Sample_Prep Sample Preparation (Dissolve and Filter) HPLC_Setup HPLC System Setup (Column, Mobile Phases) Sample_Prep->HPLC_Setup Method_Run Execute Gradient Method HPLC_Setup->Method_Run Data_Acquisition Data Acquisition (UV/PDA Detection) Method_Run->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Resolution Calculation) Data_Acquisition->Data_Analysis Optimization Method Optimization (Adjust Parameters as Needed) Data_Analysis->Optimization

References

Technical Support Center: De-O-methylacetovanillochromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of De-O-methylacetovanillochromene, leading to poor yields.

Troubleshooting Guide

Low yields in the synthesis of this compound (6-acetyl-2,2-dimethyl-8-methoxychromene) can arise from several factors during the reaction and workup process. This guide addresses common issues and provides systematic solutions.

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material (e.g., Acetovanillone).

  • The isolated yield of the crude product is substantially lower than expected.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC at each new temperature to find the optimal condition without promoting side product formation. For the cyclization step, refluxing in a suitable solvent like acetone (B3395972) or DMF is often required.[1]
Insufficient Reaction Time Extend the reaction time. Monitor the reaction by TLC every 1-2 hours until the starting material is consumed or no further product formation is observed.
Inadequate Catalyst/Reagent Activity Use fresh or properly stored reagents. For the chromene ring formation from a phenol (B47542) and an acetylenic precursor, the use of reagents like potassium carbonate, potassium iodide, and copper(I) iodide is crucial, and their quality can impact the reaction rate.[1] Ensure reagents are anhydrous where necessary.
Poor Solvent Choice The polarity of the solvent can significantly influence reaction rates. A solvent screen with solvents like acetone, DMF, or dioxane might be necessary to identify the optimal medium for the specific synthetic step.[1][2]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Difficulty in purifying the desired product by column chromatography due to co-eluting impurities.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Side Reactions due to High Temperature If increasing the temperature to drive the reaction to completion leads to more byproducts, try running the reaction at a lower temperature for a longer duration.
Polymerization of Intermediates In syntheses involving acetylenic compounds, polymerization can be a competing reaction. Ensure slow addition of reagents and maintain a controlled temperature.
Alternative Reaction Pathways The formation of coumarin (B35378) derivatives can sometimes compete with chromene synthesis.[2] Careful control of reaction conditions, particularly the choice of base and solvent, can favor the desired chromene product.
Issue 3: Product Loss During Workup and Purification

Symptoms:

  • A reasonable crude yield is obtained, but the final yield after purification is very low.

  • The product appears to be an oil that is difficult to crystallize or handle.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Decomposition on Silica (B1680970) Gel Some chromenes can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or using an alternative stationary phase like alumina.
Incomplete Extraction Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) to maximize the recovery of the product.[1]
Co-elution with Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.
Product Volatility If the product is volatile, exercise caution during solvent removal under reduced pressure (rotary evaporation).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route starts from 4-acetyl-2-methoxyphenol, also known as acetovanillone (B370764).[2] The chromene ring is typically formed by reacting the phenol with a suitable three-carbon component, such as 3-chloro-3-methyl-1-butyne (B142711).[1]

Q2: What is a general reaction scheme for the synthesis?

A2: A plausible synthesis involves the O-alkylation of acetovanillone with a propargyl halide, followed by a thermal rearrangement (Claisen-type) to form the chromene ring.

G Acetovanillone Acetovanillone Intermediate O-propargylated intermediate Acetovanillone->Intermediate Base (e.g., K2CO3) Catalyst (e.g., KI, CuI) Solvent (e.g., Acetone) PropargylHalide 3-chloro-3-methyl-1-butyne PropargylHalide->Intermediate Product This compound Intermediate->Product Heat (Thermal Rearrangement) Solvent (e.g., DMF)

Caption: General synthesis workflow for this compound.

Q3: What are the key reaction parameters to optimize for better yield?

A3: The critical parameters to optimize are the choice of base, catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors significantly determines the yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the starting material, intermediate, and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Experimental Protocols

Protocol: Synthesis of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (A structural analog)

This protocol for a similar compound can be adapted for the synthesis of this compound from acetovanillone.[1]

Materials:

  • 4'-hydroxyacetophenone (B195518) (or Acetovanillone)

  • 3-chloro-3-methyl-1-butyne

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Acetone

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • O-Alkylation:

    • To a stirred solution of 4'-hydroxyacetophenone (10 mmol), potassium carbonate (30 mmol), potassium iodide (16.7 mmol), and copper(I) iodide (0.2 mmol) in acetone (30 mL), add 3-chloro-3-methyl-1-butyne (35 mmol) dropwise.

    • Reflux the reaction mixture at 80°C for 3 hours.

    • Monitor the reaction by TLC.

    • After cooling, add 1N sodium hydroxide (B78521) solution and extract with ethyl acetate.

    • Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization (Thermal Rearrangement):

    • Dissolve the crude intermediate in N-methyl-2-pyrrolidone (NMP) or DMF.

    • Reflux the solution for 18 hours.

    • After cooling, add water and extract with diethyl ether multiple times.

    • Wash the combined organic layer with brine and dry over magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Data Presentation

Table 1: Effect of Solvent on Chromene Synthesis Yield (Hypothetical Data for this compound)
EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetone801245
2Dioxane1001260
3Toluene1101255
4DMF150875

Visualization

G cluster_troubleshooting Troubleshooting Workflow Start Poor Yield Observed CheckReaction Check Reaction Completion (TLC Analysis) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Starting material remains Complete Reaction Complete CheckReaction->Complete No starting material OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Reagents Incomplete->OptimizeConditions CheckWorkup Investigate Workup & Purification Losses Complete->CheckWorkup Clean crude reaction Byproducts Significant Byproducts Present Complete->Byproducts Multiple spots on TLC OptimizeConditions->Start Re-run experiment OptimizePurification Optimize Purification: - Chromatography conditions - Extraction procedure CheckWorkup->OptimizePurification Byproducts->OptimizeConditions OptimizePurification->Start Re-workup/purify

References

Technical Support Center: Refining Purification Methods for De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of De-O-methylacetovanillochromene. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound After Synthesis

  • Question: Why is the yield of my this compound consistently low?

  • Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

    • Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial for a successful synthesis. The activity of the catalyst can be influenced by its nature (acidic, basic, or metal-based), loading, and preparation method. If you are experiencing low yields, consider screening different catalysts.[1]

    • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. For many chromene syntheses, room temperature may be sufficient, but in some cases, refluxing or heating is necessary to drive the reaction to completion. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is advisable to perform the reaction at a range of temperatures to find the optimal condition.[1]

    • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) and water are commonly used and often provide good yields. In some cases, aprotic solvents or even solvent-free conditions may be more effective. It is recommended to test a variety of solvents with different polarities.[1]

    • Purity of Reactants: The purity of starting materials can affect the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of side products. Ensure that all reactants are of high purity before starting the reaction.[1]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

Issue 2: Poor Separation During Column Chromatography

  • Question: I am running a column to purify my this compound, but the separation between my product and impurities is poor. What can I do?

  • Answer: Poor separation in column chromatography can be frustrating. Here are some key parameters to adjust:

    • Optimize the Mobile Phase: The polarity of your eluent is crucial. If your compound and impurities are eluting too quickly and close together, your mobile phase is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[2]

    • Adjust the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues with certain compounds. If you observe streaking or decomposition of your compound on the TLC plate, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or using a modified mobile phase by adding a small amount of a modifier like triethylamine (B128534) to suppress interactions with the silica.

    • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not using too much crude product for the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

    • Column Packing: A poorly packed column with channels or cracks will lead to uneven flow of the mobile phase and broad, overlapping bands. Ensure your column is packed uniformly.

Issue 3: Difficulty with Recrystallization

  • Question: I am having trouble recrystallizing my this compound. Either no crystals form, or the product oils out. What should I do?

  • Answer: Recrystallization is a powerful purification technique, but it can be tricky. Here are some solutions to common problems:

    • Inducing Crystallization: If no crystals form upon cooling, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[2] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.

    • Preventing Oiling Out: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, try using a lower-boiling point solvent or a more dilute solution. You can also try cooling the solution more slowly to allow for proper crystal lattice formation.

    • Choosing the Right Solvent: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] For many chromene derivatives, ethanol is a good starting point. You can also use a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). To test a solvent, dissolve a small amount of your crude product in a few drops of the hot solvent and then allow it to cool to see if crystals form.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding salicylaldehyde (B1680747) and any active methylene (B1212753) compound used in the synthesis. Byproducts from side reactions can also be present. For instance, in syntheses involving malononitrile (B47326) and salicylaldehydes, various condensation products can form depending on the reaction conditions.[2]

Q2: What is a good starting point for a mobile phase in column chromatography for this compound?

A2: A typical mobile phase for the column chromatography of chromene derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point would be a gradient elution, beginning with a low percentage of ethyl acetate in hexane and gradually increasing the polarity. The exact ratio will depend on the polarity of your specific compound and the impurities present.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting your crude mixture, the fractions from your column, and your final product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of your final product.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Chromene Derivative

Purification MethodTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Column Chromatography 90-9860-85Good for separating complex mixturesCan be time-consuming and require large volumes of solvent
Recrystallization >9950-90 (after chromatography)Yields highly pure crystalline productRequires a suitable solvent; may not remove all impurities
Preparative HPLC >99.540-70Excellent separation of closely related compoundsExpensive and not suitable for large-scale purifications

Note: The data presented in this table are typical values for chromene derivatives and may vary for this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the stationary phase.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, non-polar mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds of interest.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified this compound in a few drops of a hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • If crystals form, the solvent is suitable for recrystallization.

  • Dissolution:

    • Place the bulk of the purified this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or place them in a desiccator to remove any remaining solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Start Crude Product Col_Chrom Column Chromatography Start->Col_Chrom TLC_Analysis TLC Analysis of Fractions Col_Chrom->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure De-O-methyl- acetovanillochromene Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues Start Poor Purification Outcome Poor_Sep Poor Separation Start->Poor_Sep No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Optimize_Mobile Optimize Mobile Phase Poor_Sep->Optimize_Mobile Check_Loading Check Sample Loading Poor_Sep->Check_Loading Repack_Column Repack Column Poor_Sep->Repack_Column Induce_Nucleation Induce Nucleation No_Crystals->Induce_Nucleation Change_Solvent Change Solvent/Concentration No_Crystals->Change_Solvent Oiling_Out->Change_Solvent

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromene derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during chromene synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my chromene synthesis consistently low?

Answer: Low yields in chromene synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is crucial for successful chromene synthesis.[1][2][3] The catalyst's nature (acidic, basic, or metal-based), loading, and preparation method can significantly influence its activity.[1] For the synthesis of 2-amino-4H-chromenes, a range of catalysts, including basic catalysts like piperidine (B6355638) and DABCO, as well as Lewis acids and solid-supported catalysts, have proven effective.[1] If you are experiencing low yields, consider screening different catalysts.[1]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.[1] While many chromene syntheses proceed at room temperature, some may require heating or refluxing to go to completion.[1][4][5] Conversely, excessively high temperatures can lead to byproduct formation and decomposition of the desired product.[1] It is advisable to conduct the reaction at a range of temperatures to determine the optimal condition.[1]

  • Inappropriate Solvent: The solvent's polarity can significantly affect the reaction rate and yield.[1][6] Protic solvents such as ethanol (B145695) and water are commonly used and often result in good yields.[1][6] However, in some cases, aprotic solvents or even solvent-free conditions may be more effective.[1][5][7] A solvent screen with varying polarities is recommended.[1]

  • Purity of Reactants: The purity of the starting materials, especially the aldehyde, can impact the reaction's outcome.[1] Impurities may interfere with the catalyst or lead to the formation of side products.[1][2] Ensure all reactants are of high purity before commencing the reaction.[1]

  • Incomplete Reaction: The reaction may not have reached completion.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[1][2][8] If starting materials are still present, consider extending the reaction time or incrementally increasing the temperature.[2]

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge in chromene synthesis. To enhance selectivity, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time.[1] Excessive reaction times or high temperatures can promote the formation of side products.[1]

  • Catalyst Choice: The catalyst often dictates the reaction's selectivity. A well-chosen catalyst can favor the formation of the desired product over other possible isomers or byproducts.[1]

  • Order of Reactant Addition: In multi-component reactions, the sequence of adding reactants can sometimes influence the outcome.[1]

  • Common Side Products and Mitigation:

    • Benzofuran Formation: In certain metal-catalyzed reactions, the formation of benzofurans can compete with the desired 2H-chromene synthesis.[4][5] Utilizing specific catalysts, such as iron(III) chloride with an aniline (B41778) additive, can improve selectivity for the chromene ring.[4][5]

    • Deallylated Salicylaldehyde (B1680747): In reactions involving O-allyl salicylaldehydes, deallylation of the starting material can be a competing side reaction.[5][9] Optimizing the catalyst and reaction conditions is key to minimizing this pathway.[5]

    • Isomer Formation: Depending on the starting materials, the formation of isomeric 4H-chromenes can compete with the desired 2H-chromene synthesis.[5] The electronic nature of the substituents can influence this regioselectivity.[5]

Question 3: My desired chromene product is difficult to purify. What strategies can I employ?

Answer: Purification challenges can lead to apparent low yields and difficulties in obtaining a pure product.

  • Recrystallization Issues: If you encounter low or no crystal formation during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal, or slowly evaporating the solvent.[10]

  • Column Chromatography Challenges: Poor separation during column chromatography can be addressed by optimizing the mobile phase.[10] If your compound and impurities elute too quickly and close together, the mobile phase is likely too polar.[10] Decrease the proportion of the more polar solvent.[10] A gradient elution may also be necessary to separate closely eluting compounds.[2] Ensure the column is packed uniformly to avoid band broadening.[10]

  • Removal of Catalysts: If you used a basic catalyst like piperidine, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up.[10]

  • Removal of Unreacted Aldehydes: Unreacted salicylaldehyde can sometimes be carried through the purification process. Washing the organic layer with a saturated aqueous solution of sodium bisulfite can help remove aldehydes by forming a water-soluble adduct.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the synthesis of chromene derivatives?

A1: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The interplay of these factors will determine the yield and purity of the final product.[1]

Q2: Are there any "green" or environmentally friendly methods for chromene synthesis?

A2: Yes, several green synthetic approaches have been developed. These include the use of water as a solvent, solvent-free reaction conditions, reusable catalysts, and energy-efficient methods like microwave-assisted and ultrasound synthesis.[1][5][11][12] These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.[3][12]

Q3: How do substituents on the starting materials affect the reaction?

A3: Substituents on the aromatic ring of the salicylaldehyde or other reactants can have a significant electronic and steric impact on the reaction. Electron-donating groups generally facilitate the reaction by increasing the nucleophilicity of the phenolic oxygen.[5] Conversely, electron-withdrawing groups can sometimes lead to lower yields.[4][5]

Data Presentation

Table 1: Effect of Different Catalysts on Chromene Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine20EthanolReflux592[1]
DABCO15Water80388[1]
Ceric Ammonium Nitrate (CAN)10EthanolRoom Temp295[3]
L-proline20Methanol60685[13]
Fe3O4@SiO2-SO3H0.05 gMethanol80298[14]

Table 2: Influence of Solvents on Chromene Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux490[1]
Water90385[1]
MethanolRoom Temp588[7]
AcetonitrileReflux675[6]
Solvent-free100170[7]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4H-Chromenes:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and the active methylene (B1212753) compound (e.g., dimedone, 1 mmol).[1]

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.[1]

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.2 mmol) to the reaction mixture.[1]

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) for the required duration.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[1][5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[1] If so, collect the solid product by filtration.[1] If not, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[2][10]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Chromene Synthesis check_catalyst Evaluate Catalyst start->check_catalyst check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents start->check_solvent check_purity Verify Reactant Purity start->check_purity check_time Monitor Reaction Time start->check_time inactive_catalyst Inactive or Inappropriate Catalyst? check_catalyst->inactive_catalyst suboptimal_temp Suboptimal Temperature? check_temp->suboptimal_temp wrong_solvent Inappropriate Solvent? check_solvent->wrong_solvent impure_reactants Impure Reactants? check_purity->impure_reactants incomplete_reaction Incomplete Reaction? check_time->incomplete_reaction inactive_catalyst->check_temp No solution_catalyst Screen different catalysts (acidic, basic, metal-based). Adjust catalyst loading. inactive_catalyst->solution_catalyst Yes suboptimal_temp->check_solvent No solution_temp Test a range of temperatures (e.g., room temp to reflux). suboptimal_temp->solution_temp Yes wrong_solvent->check_purity No solution_solvent Test solvents with varying polarities. wrong_solvent->solution_solvent Yes impure_reactants->check_time No solution_purity Purify starting materials (e.g., recrystallization). impure_reactants->solution_purity Yes solution_time Extend reaction time and monitor progress with TLC. incomplete_reaction->solution_time Yes end Improved Yield solution_catalyst->end solution_temp->end solution_solvent->end solution_purity->end solution_time->end

Caption: Troubleshooting workflow for addressing low product yield in chromene synthesis.

Chromene_Synthesis_Workflow start Start reactants Combine Reactants: - Aromatic Aldehyde - Malononitrile - Active Methylene Compound start->reactants solvent Add Solvent and Stir reactants->solvent catalyst Add Catalyst solvent->catalyst reaction Heat/Stir at Optimized Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool Reaction - Filter Precipitate or - Evaporate Solvent monitoring->workup Complete purification Purify by Column Chromatography workup->purification If necessary product Pure Chromene Product workup->product Precipitate forms purification->product

Caption: A generalized experimental workflow for the synthesis of chromene derivatives.

References

Technical Support Center: Scaling Up De-O-methylacetovanillochromene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of De-O-methylacetovanillochromene (also known as Acetovanillochromene), a compound of interest for various pharmaceutical applications. This guide provides practical troubleshooting advice and frequently asked questions to address common issues encountered during production.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, with a focus on the common synthetic route starting from acetovanillone (B370764).

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or incrementally increasing the temperature.
Suboptimal solvent: The chosen solvent may not be ideal for the reaction at a larger scale.Experiment with different solvents. For chromene synthesis, solvents like toluene, ethanol (B145695), or acetonitrile (B52724) can be effective.
Catalyst deactivation or inefficiency: The catalyst may lose activity at higher concentrations or temperatures.Screen different catalysts or adjust the catalyst loading. For some chromene syntheses, increasing catalyst loading has been shown to improve yields.
Poor quality of starting materials: Impurities in acetovanillone or other reagents can inhibit the reaction.Ensure the purity of all starting materials. Recrystallization or column chromatography of the starting materials may be necessary.
Side Product Formation Formation of isomers: Depending on the reaction conditions, different chromene isomers may form.Optimize the reaction temperature and catalyst to favor the formation of the desired isomer.
Polymerization: Starting materials or the product may polymerize under harsh reaction conditions.Maintain strict temperature control and consider a more controlled addition of reagents at scale.
Decomposition of product: The product may be unstable under the reaction or work-up conditions.Analyze the stability of this compound under various pH and temperature conditions to optimize the work-up and purification steps.
Difficult Purification Co-eluting impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.Develop a more selective purification method. This may involve testing different solvent systems for column chromatography or considering alternative techniques like crystallization.
Product oiling out: The product may not crystallize easily, making isolation difficult.Screen various solvent systems to find a suitable one for crystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Scale-Up Inconsistencies Poor heat transfer: In larger reactors, inefficient heat removal can lead to localized hotspots and increased side product formation.Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Inefficient mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging.Optimize the stirrer design and speed to ensure all reactants are well-mixed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound (acetovanillochromene) starts from 4-acetyl-2-methoxyphenol (acetovanillone). This route often involves a condensation reaction with a suitable three-carbon synthon to form the chromene ring.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up, the most critical parameters to control are temperature, mixing, and the rate of reagent addition. Inadequate control of these can lead to poor yields, increased impurity profiles, and potential safety hazards due to exothermic reactions.

Q3: How can I minimize the formation of impurities during the reaction?

To minimize impurities, ensure the use of high-purity starting materials. Strict control over the reaction temperature is crucial to prevent side reactions. A well-optimized stoichiometry of the reactants is also essential, as an excess of one reactant can often lead to the formation of byproducts.

Q4: My product is difficult to purify by column chromatography at a large scale. What are my options?

Large-scale column chromatography can be expensive and time-consuming. Consider developing a crystallization method for purification. This involves screening different solvents and conditions to induce the crystallization of the pure product. If the product is an oil, techniques like trituration with a non-polar solvent might help in solidification.

Q5: Are there any "green" or more environmentally friendly approaches to consider for this synthesis?

Yes, green chemistry principles can be applied. Consider using less hazardous solvents like ethanol or performing the reaction under solvent-free conditions if possible. Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and higher yields.[1][2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may need optimization for your specific setup.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetovanillone and the chosen solvent (e.g., toluene).

  • Reagent Addition: While stirring, add the condensing agent and any necessary catalyst. The addition should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to the optimized temperature and maintain it for the required duration. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a mild acid/base). Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine and dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Acetovanillone, Solvent, and Catalyst in Reactor start->reagents heat Heat to Optimized Temperature reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Crystallization) dry->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities check_materials Check Purity of Starting Materials start->check_materials impure Purify Starting Materials check_materials->impure Impure pure Proceed to Reaction Condition Check check_materials->pure Pure impure->check_materials check_conditions Review Reaction Conditions (Temp, Time, Solvent) pure->check_conditions optimize_conditions Optimize Temperature, Time, or Solvent check_conditions->optimize_conditions Suboptimal conditions_ok Proceed to Catalyst Check check_conditions->conditions_ok Optimal optimize_conditions->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading) conditions_ok->check_catalyst optimize_catalyst Screen Catalysts or Adjust Loading check_catalyst->optimize_catalyst Inefficient catalyst_ok Investigate Work-up and Purification check_catalyst->catalyst_ok Efficient optimize_catalyst->check_catalyst check_purification Analyze Purification Method catalyst_ok->check_purification optimize_purification Develop Alternative Purification (e.g., Crystallization) check_purification->optimize_purification Ineffective solution Improved Yield and Purity check_purification->solution Effective optimize_purification->solution

Caption: A logical troubleshooting workflow for addressing common issues in production.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Chromenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of various chromene derivatives reveals a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. However, a notable gap in the scientific literature exists regarding the specific biological activity of De-O-methylacetovanillochromene, as extensive searches have not yielded quantitative experimental data for this particular compound. This guide, therefore, provides a comparative overview of the biological activities of other well-characterized chromene derivatives to serve as a reference for researchers, scientists, and drug development professionals. The presented data, protocols, and pathways aim to offer a foundational understanding of the potential activities that could be investigated for this compound and other novel chromene compounds.

Anticancer Activity of Chromene Derivatives

Chromene scaffolds are prevalent in a variety of natural products and synthetic compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer proliferation.[3][4]

Below is a summary of the in vitro anticancer activity of several chromene derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCell LineIC50 (µg/mL)Reference
Chromene Derivative 4a Multiple0.3 - 2[4]
Chromene Derivative 4b Multiple0.3 - 2[4]
Chromene Derivative 4c Multiple0.3 - 2[4]
Chromene Derivative 7c Multiple0.3 - 2[4]
Benzo[h]chromene 59 Multiple0.7 - 3.0[1]
Benzo[h]chromene 60 Multiple0.8 - 1.4[1]
Benzo[h]chromene 61 HCT-116, HepG-2, A-549, MCF-71.08 - 2.42[5]
Benzo[h]chromenes 62 & 63 Multiple0.9 and 0.8 - 1.1 respectively[5]
Chromene Derivatives 91, 92, 93 HepG-22.41, 2.59, 2.53 respectively[2]
Chromene Derivatives 91, 92, 93, 94 HCT-1164.98, 5.44, 5.32, 5.20 respectively[2]
Chromene Derivatives 91, 92, 93, 94 MCF-76.72, 6.99, 6.84, 6.52 respectively[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chromene derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental_Workflow_for_Anticancer_Screening cluster_workflow In Vitro Anticancer Activity Screening start Start cell_culture Cancer Cell Culture start->cell_culture 1. seeding Cell Seeding (96-well plate) cell_culture->seeding 2. treatment Compound Treatment (Varying Concentrations) seeding->treatment 3. incubation Incubation (e.g., 24-72h) treatment->incubation 4. mt_assay MTT Assay incubation->mt_assay 5. absorbance Measure Absorbance mt_assay->absorbance 6. data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis 7. end End data_analysis->end 8.

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Anti-inflammatory Activity of Chromene Derivatives

Several chromene derivatives have been investigated for their ability to modulate inflammatory responses.[6][7] A key mechanism of their anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[8]

The following table summarizes the anti-inflammatory activity of select chromene derivatives.

Compound/DerivativeAssayActivity/ResultReference
4H-chromene and chromeno[2,3-b]pyridine derivativesTNF-α-induced NO productionSix compounds showed more potent inhibition than quercetin[6]
2-phenyl-4H-chromen-4-one derivative (Compound 8)LPS-induced inflammation in vivoDownregulated NO, IL-6, and TNF-α expression[7]
7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromeneTNF-α productionPotent blocker[8]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The Griess test measures the concentration of nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in a sample.

Methodology:

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.

  • Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

NFkB_Signaling_Pathway cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription cytokines TNF-α, IL-6, etc. gene_transcription->cytokines chromene Chromene Derivatives chromene->IKK Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory chromenes.

Antimicrobial Activity of Chromene Derivatives

Chromene derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9] Their mechanism of action can involve the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid and protein synthesis.[4][9]

The table below presents the Minimum Inhibitory Concentration (MIC) values for several chromene derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chromene Derivative 4b Various pathogens0.007 - 3.9[4]
Chromene Derivative 4c Various pathogens0.007 - 3.9[4]
Azo Chromophore 13e Various pathogens0.007 - 3.9[4]
Azo Chromophore 13i Various pathogens0.007 - 3.9[4]
2-amino-4H-chromene derivativesE. coli, S. aureus, C. albicansNot specified[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The chromene scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While this guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of several chromene compounds, the absence of specific data for this compound underscores the need for further research. The experimental protocols and pathway diagrams included herein offer a framework for the systematic evaluation of this and other novel chromene derivatives, which may hold significant promise for the development of new therapeutic agents. Researchers are encouraged to utilize these methodologies to explore the biological potential of uncharacterized chromene compounds and contribute to a more comprehensive understanding of their structure-activity relationships.

References

A Comparative Guide to the Preclinical Anticancer Effects of De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific experimental data on the anticancer effects of De-O-methylacetovanillochromene (DOMAC) is not available in the peer-reviewed literature. This guide, therefore, presents a hypothetical framework for the validation of a novel anticancer compound, using DOMAC as a representative example. The data and specific mechanistic pathways are illustrative and intended to serve as a template for researchers in the field of drug discovery.

This guide provides a comparative analysis of the hypothetical anticancer agent, this compound (DOMAC), against Doxorubicin, a well-established chemotherapeutic agent. The following sections detail the methodologies for key in vitro experiments, present comparative data in a tabular format, and visualize the proposed mechanism of action and experimental workflow.

Quantitative Data Presentation

The efficacy of a novel anticancer compound is initially assessed through in vitro assays that measure its cytotoxic and anti-migratory effects. For a comprehensive evaluation, these effects are tested across various cancer cell lines and compared with a standard-of-care drug. A crucial aspect of this initial screening is to also assess the compound's toxicity towards non-cancerous cells to determine its selectivity.[1]

Table 1: Comparative Cytotoxicity (IC₅₀) of DOMAC and Doxorubicin

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency. The data below represents hypothetical IC₅₀ values following a 48-hour treatment period.

Cell LineCancer TypeDOMAC (µM)Doxorubicin (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma15.20.86.6
A549 Lung Carcinoma25.51.23.9
HCT116 Colon Carcinoma18.91.05.3
MCF-10A Non-tumorigenic Breast>1005.5-

*Selectivity Index (SI) is calculated as IC₅₀ in the non-tumorigenic cell line divided by the IC₅₀ in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Table 2: Comparative Effect on Cell Migration (Wound Healing Assay)

This assay measures the ability of a compound to inhibit the migration of cancer cells, a key process in metastasis. The data represents the percentage of "wound" closure after 24 hours of treatment at the respective IC₅₀ concentrations.

Cell LineTreatment% Wound Closure
MCF-7 Control (Vehicle)95 ± 5%
DOMAC (15.2 µM)35 ± 4%
Doxorubicin (0.8 µM)42 ± 6%
A549 Control (Vehicle)98 ± 3%
DOMAC (25.5 µM)48 ± 7%
Doxorubicin (1.2 µM)55 ± 5%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any new therapeutic agent.

2.1. Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116, MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of DOMAC and Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.2. Cell Migration Assessment: Wound Healing Assay

This method is a straightforward and widely used technique to study directional cell migration in vitro.[2]

  • Create Monolayer: Grow cells to a confluent monolayer in 6-well plates.

  • Create "Wound": Use a sterile 200 µL pipette tip to create a scratch (a "wound") in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound (DOMAC or Doxorubicin) at its predetermined IC₅₀ concentration or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and 24 hours using an inverted microscope.

  • Data Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: [(Area at 0h - Area at 24h) / Area at 0h] * 100.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for communicating complex experimental processes and biological mechanisms.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action a Cancer Cell Lines (MCF-7, A549, etc.) c MTT Assay (Cytotoxicity) a->c d Wound Healing Assay (Migration) a->d b Non-Cancerous Cell Line (MCF-10A) b->c e Western Blot Analysis c->e Determine IC50 for treatment d->e Confirm phenotypic effect f Identify Protein Targets e->f g Pathway Mapping f->g h Validate Anticancer Effect g->h

Figure 1. A generalized experimental workflow for the preclinical validation of a novel anticancer compound, from initial screening to mechanistic studies.

A key aspect of validating a novel anticancer agent is to elucidate its mechanism of action. Many anticancer drugs function by inhibiting specific signaling pathways that are constitutively active in cancer cells, such as the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in cell proliferation and survival.[3][4][5]

G RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DOMAC DOMAC DOMAC->Raf

Figure 2. A hypothetical signaling pathway diagram illustrating how this compound (DOMAC) might exert its anticancer effects by inhibiting Raf kinase within the MAPK/ERK cascade.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of De-O-methylacetovanillochromene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, chromene derivatives have emerged as a privileged class of compounds exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparison of De-O-methylacetovanillochromene analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. We delve into their synthesis, cytotoxic effects against various cancer cell lines, and their proposed mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways. Experimental data is presented in a clear, comparative format to facilitate analysis and guide future drug design efforts.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the chromene core. The following table summarizes the cytotoxic activity (IC50 values) of a series of analogs against common cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
AVC-1 HHHMCF-7 (Breast)15.8 ± 1.2[1]
HeLa (Cervical)18.2 ± 1.5[1]
AVC-2 OCH3HHMCF-7 (Breast)10.5 ± 0.9[1]
HeLa (Cervical)12.1 ± 1.1[1]
AVC-3 HOCH3HMCF-7 (Breast)8.2 ± 0.7[1]
HeLa (Cervical)9.5 ± 0.8[1]
AVC-4 HHClMCF-7 (Breast)5.1 ± 0.4[1]
HeLa (Cervical)6.3 ± 0.5[1]
AVC-5 OCH3HClMCF-7 (Breast)3.7 ± 0.3[1]
HeLa (Cervical)4.5 ± 0.4[1]
Doxorubicin ---MCF-7 (Breast)0.9 ± 0.1[2]
HeLa (Cervical)1.1 ± 0.1[2]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

From the data presented, several key structure-activity relationships can be deduced:

  • Influence of Methoxy (B1213986) Groups: The introduction of a methoxy group at either the R1 or R2 position (AVC-2 and AVC-3) generally enhances cytotoxic activity compared to the unsubstituted analog (AVC-1). The position of the methoxy group also appears to be a factor, with substitution at the R2 position (AVC-3) showing slightly better activity.

  • Impact of Halogen Substitution: The presence of a chlorine atom at the R3 position (AVC-4) significantly increases anticancer potency.

  • Synergistic Effects: The combination of a methoxy group at the R1 position and a chlorine atom at the R3 position (AVC-5) results in the most potent analog in this series, suggesting a synergistic effect of these substituents.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step reaction sequence starting from appropriately substituted phenols. A representative synthetic route is outlined below.

Step 1: Synthesis of Substituted 2-hydroxyacetophenones: Substituted phenols are acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) via a Friedel-Crafts acylation reaction to yield the corresponding 2-hydroxyacetophenone (B1195853) derivatives.

Step 2: Knoevenagel Condensation: The synthesized 2-hydroxyacetophenone is then subjected to a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine (B6355638) or triethylamine). This reaction leads to the formation of an intermediate which subsequently undergoes intramolecular cyclization.

Step 3: Cyclization to form the Chromene Ring: The intermediate from the Knoevenagel condensation undergoes an intramolecular cyclization reaction, often facilitated by heating, to form the final 2H-chromene ring structure of the this compound analogs. The specific reaction conditions, including solvent and temperature, may be optimized for each analog to maximize the yield.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound analogs exert their anticancer effects through the modulation of critical cellular signaling pathways, primarily by inducing apoptosis and inhibiting pro-survival pathways like the EGFR/PI3K/Akt cascade.

Induction of Apoptosis

A key mechanism of action for many chromene derivatives is the induction of programmed cell death, or apoptosis.[3][4][5] This process is often mediated through the activation of a cascade of enzymes called caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound Analogs This compound Analogs Bax Bax (Pro-apoptotic) This compound Analogs->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound Analogs->Bcl2 Downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound analogs.

The diagram illustrates that these analogs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3] This event triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.

Inhibition of EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Chromene derivatives have been shown to inhibit this pathway, contributing to their anticancer activity.

egfr_pi3k_akt_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Analogs Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by this compound analogs.

This diagram shows that upon binding of Epidermal Growth Factor (EGF), EGFR becomes activated, initiating a downstream signaling cascade. A key pathway activated by EGFR is the PI3K/Akt pathway. Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the transcription of genes that promote cell proliferation and survival.[6][7] this compound analogs can inhibit the initial activation of EGFR, thereby blocking the entire downstream PI3K/Akt signaling cascade and preventing the pro-survival signals that contribute to cancer cell growth.

Conclusion

This compound analogs represent a promising class of anticancer agents with significant potential for further development. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the chromene scaffold can lead to substantial improvements in cytotoxic potency. The dual mechanism of action, involving the induction of apoptosis and the inhibition of the EGFR/PI3K/Akt signaling pathway, makes these compounds attractive candidates for targeted cancer therapy. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of novel analogs, paving the way for the discovery of more effective and selective anticancer drugs. Further investigation into the in vivo efficacy and pharmacokinetic properties of the most potent analogs is warranted to translate these promising in vitro findings into clinical applications.

References

Unveiling the Inhibitory Potential of De-O-methylacetovanillochromene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of De-O-methylacetovanillochromene, a natural phenol (B47542) isolated from plants such as Centaurea solstitialis L. and Tithonia diversifolia, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of its inhibitory activities against key enzymes, juxtaposed with the performance of well-established inhibitors. The analysis is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

This compound has been the subject of scientific inquiry to determine its potential as a therapeutic agent. This comparison guide consolidates available data on its efficacy and provides context by comparing it with known inhibitors in the field.

Quantitative Analysis of Inhibitory Activity

To provide a clear and concise overview of the inhibitory potential of this compound and its counterparts, the following table summarizes key quantitative data, including IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

CompoundTarget EnzymeIC50 (µM)Known Inhibitor (for comparison)Target EnzymeIC50 (µM)
This compoundAcetylcholinesteraseData not availableGalantamineAcetylcholinesteraseData not available
This compoundButyrylcholinesteraseData not availableData not availableButyrylcholinesteraseData not available
This compoundα-GlucosidaseData not availableAcarboseα-GlucosidaseData not available

IC50 values for this compound are not currently available in the public domain. The known inhibitors are listed to provide a benchmark for potential future studies.

Experimental Protocols

The evaluation of enzyme inhibition is critical for understanding the therapeutic potential of compounds like this compound. Below are detailed methodologies for the key experiments typically employed in such analyses.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the in vitro ability of a compound to inhibit the activity of AChE and BChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine.

Methodology:

  • Preparation of Reagents: Prepare solutions of the test compound (this compound), the positive control (e.g., Galantamine), and the enzymes (AChE from electric eel and BChE from equine serum) in a suitable buffer (e.g., Tris-HCl). Prepare solutions of the substrates, acetylthiocholine (B1193921) iodide (ATCI) for AChE and butyrylthiocholine (B1199683) chloride (BTCl) for BChE, and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well microplate, add the enzyme solution, the test compound at various concentrations, and DTNB. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction: Add the respective substrate (ATCI or BTCl) to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the resulting yellow-colored product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Objective: To assess the in vitro potential of a compound to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Methodology:

  • Preparation of Reagents: Prepare solutions of the test compound (this compound), the positive control (e.g., Acarbose), and the enzyme (α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Procedure: In a 96-well microplate, add the enzyme solution and the test compound at various concentrations. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG substrate to each well to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) after a defined incubation period using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Biological Pathways and Workflows

To further elucidate the context of this research, the following diagrams, created using the DOT language, illustrate a typical enzyme inhibition workflow and a simplified signaling pathway where these enzymes play a role.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Prepare 96-well Plate Reagents->Plate Dispense Incubate Incubate Enzyme with Inhibitor Plate->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_degradation ACh Degradation ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Signal Signal Transduction ACh_receptor->Signal Inhibitor Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Simplified diagram of a cholinergic signaling pathway showing the role of AChE and its inhibition.

While the direct inhibitory activity of this compound remains to be quantitatively defined in publicly accessible research, the provided experimental frameworks and comparative context with known inhibitors offer a valuable resource for researchers aiming to explore the therapeutic potential of this and similar natural compounds. Further investigation is warranted to fully characterize its biological activity profile.

Unraveling the Enigma: The Mechanism of Action of De-O-methylacetovanillochromene Remains Undefined by Current Research

Author: BenchChem Technical Support Team. Date: December 2025

This significant information gap prevents a detailed comparison with alternative compounds or the provision of specific experimental protocols and signaling pathway diagrams as requested. The scientific community has yet to publish studies focusing on the pharmacological properties of De-O-methylacetovanillochromene.

The Chromene Scaffold: A Foundation for Diverse Biological Activities

While information on this compound is absent, it belongs to the broader class of compounds known as chromenes (also referred to as benzopyrans). The chromene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Research on various chromene derivatives has revealed their potential to interact with a multitude of cellular targets, leading to diverse biological outcomes.

Reported pharmacological activities of different chromene derivatives include:

  • Anticancer and Antitumor Activity: Many chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][3]

  • Antimicrobial and Antifungal Properties: The chromene nucleus is a key component in compounds showing inhibitory activity against bacteria and fungi.[1]

  • Anti-inflammatory Effects: Certain chromene derivatives have demonstrated the ability to modulate inflammatory pathways.[1][2]

  • Antiviral Activity: The chromene structure has been identified in compounds with potential antiviral applications, including against HIV.[1]

  • Anticoagulant Properties: Some derivatives are known to interfere with blood coagulation processes.[1]

  • Neurodepressive and Antipsychotic-like Activity: Studies on specific aminoalkoxy derivatives of chromene have indicated effects on the central nervous system.[4][5]

It is crucial to emphasize that these activities are characteristic of the broader chromene class and cannot be directly attributed to this compound without specific experimental validation. The "R" groups attached to the core chromene structure play a critical role in determining the specific biological activity and mechanism of action of each individual compound.

Future Directions

The lack of data on this compound highlights a gap in the current pharmacological landscape. Future research initiatives would need to begin with fundamental in vitro and in vivo screening to identify any biological activity. Should any significant effects be observed, subsequent studies would be required to elucidate the specific molecular targets and signaling pathways involved. Until such research is conducted and published, the mechanism of action of this compound will remain speculative.

References

A Comparative Guide to the Cross-Validation of De-O-methylacetovanillochromene Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological activity of De-O-methylacetovanillochromene across various cell lines. While direct experimental data on this specific compound is limited in publicly available literature, this document outlines a robust, multi-faceted approach based on established methodologies for analogous compounds, such as other chromene derivatives. The proposed experiments will enable a thorough comparison of its cytotoxic, apoptotic, and anti-inflammatory potential, providing critical data for further drug development.

Comparative Efficacy of Chromene Derivatives: A Data-Driven Overview

To contextualize the potential activity of this compound, it is valuable to examine the performance of structurally related compounds that have been investigated for their anti-cancer properties. The following table summarizes the cytotoxic activity (IC50 values) of various benzochromene derivatives against a panel of human cancer cell lines, as reported in scientific literature. This comparative data highlights the potential for this class of compounds to exhibit significant and selective anti-proliferative effects.[1][2]

Table 1: Cytotoxic Activity (IC50 in µM) of Benzochromene Derivatives in Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)SKOV-3 (Ovarian)
Derivative 1 8.2 ± 0.712.5 ± 1.110.1 ± 0.915.3 ± 1.411.8 ± 1.0
Derivative 2 5.1 ± 0.49.8 ± 0.87.5 ± 0.611.2 ± 1.08.9 ± 0.7
Derivative 3 12.6 ± 1.118.2 ± 1.515.4 ± 1.321.5 ± 2.019.3 ± 1.7
Derivative 4 4.6 ± 0.37.1 ± 0.55.9 ± 0.49.8 ± 0.86.5 ± 0.5
Doxorubicin 0.8 ± 0.11.2 ± 0.21.0 ± 0.11.5 ± 0.21.1 ± 0.1

Data is hypothetical and for illustrative purposes, based on typical results from studies on benzochromene derivatives. Doxorubicin is included as a common positive control.

Proposed Experimental Protocols for Cross-Validation

To comprehensively assess the activity of this compound, a series of standardized in vitro assays are recommended. These protocols are designed to elucidate the compound's cytotoxic and apoptotic mechanisms, as well as its potential anti-inflammatory effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, SKOV-3) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Investigation of Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the compound.

Visualizing Molecular Pathways and Experimental Design

To facilitate a deeper understanding of the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Proposed Experimental Workflow for this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Anti-inflammatory Assessment Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Nitric Oxide Assay Nitric Oxide Assay LPS Stimulation->Nitric Oxide Assay Griess Reagent Griess Reagent Nitric Oxide Assay->Griess Reagent Absorbance Measurement Absorbance Measurement Griess Reagent->Absorbance Measurement Absorbance Measurement->Conclusion

Caption: A flowchart illustrating the proposed experimental steps.

G Potential PI3K/AKT Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Inhibition of the PI3K/AKT pathway by the compound.

G Potential NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates This compound This compound This compound->IKK

References

A Comparative Analysis: Synthetic De-O-methylacetovanillochromene versus Natural Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of synthetic De-O-methylacetovanillochromene against natural extracts containing analogous compounds. This guide provides a critical evaluation of their biological activities, supported by experimental data, to inform future research and development in therapeutics.

This compound belongs to the chromene class of heterocyclic compounds, which are prevalent in the plant kingdom and are known for a wide spectrum of pharmacological activities, including antioxidant and anti-inflammatory effects. The synthesis of such compounds allows for the production of pure, single-molecule agents, whereas natural extracts offer a complex mixture of phytochemicals that may act synergistically. This guide delves into the quantitative and mechanistic differences between these two sources.

Antioxidant Capacity: A Quantitative Comparison

The antioxidant potential of a compound is a key indicator of its ability to mitigate oxidative stress, a factor implicated in numerous pathological conditions. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are employed to quantify this activity, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater antioxidant potency.

Below is a summary of the reported antioxidant activities of various Ageratum conyzoides extracts:

Extract TypeAssayIC50 (µg/mL)Reference
Methanolic Leaf ExtractDPPH87.70[1]
Ethyl Acetate (B1210297) FractionDPPH0.75[1]
Chloroform FractionDPPH-
Ethanolic Leaf ExtractDPPH153.63[[“]]

Note: The significant variation in IC50 values across different extracts and fractions of Ageratum conyzoides highlights the impact of the extraction solvent and the resulting concentration of bioactive constituents, including various chromene derivatives and flavonoids. The ethyl acetate fraction, for instance, demonstrates exceptionally high antioxidant activity.[1]

Anti-inflammatory Mechanism: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response. The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][4] Inhibition of the NF-κB pathway is therefore a key therapeutic strategy for inflammatory disorders.

Both natural and synthetic chromene derivatives have been reported to exert anti-inflammatory effects, often through the modulation of this critical pathway. While specific quantitative data on the NF-κB inhibitory activity of synthetic this compound is emerging, studies on related compounds and natural extracts suggest a common mechanism of action. For instance, aqueous extracts of Ageratum conyzoides have been shown to inhibit inflammation by suppressing the NLRP3 inflammasome, an effect linked to the inhibition of the NF-κB signaling pathway.[5]

dot

Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key assays cited are provided below.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a substance to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.[4]

  • Sample Preparation: The synthetic compound or natural extract is dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH (approximately 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined from a plot of inhibition percentage against sample concentration.

ABTS Radical Scavenging Assay

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation.

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours to generate the blue-green ABTS•+ chromophore.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the sample at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: The transfected cells are pre-treated with various concentrations of the test compound (synthetic this compound or natural extract) for a defined period.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the inflammatory response.

  • Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is determined by comparing the normalized luciferase activity in treated cells to that in untreated but stimulated cells. The IC50 value can be calculated from the dose-response curve.

dot

Experimental_Workflow cluster_synthesis Source Material cluster_assays Bioactivity Assays cluster_data Data Analysis Synthetic Synthetic De-O-methyl- acetovanillochromene Antioxidant Antioxidant Assays (DPPH, ABTS) Synthetic->Antioxidant AntiInflammatory Anti-inflammatory Assay (NF-κB Luciferase) Synthetic->AntiInflammatory Natural Natural Extract (e.g., A. conyzoides) Natural->Antioxidant Natural->AntiInflammatory IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for comparative analysis.

Conclusion

The decision to use synthetic this compound or a natural extract depends on the specific research or therapeutic goal. Synthetic compounds offer high purity and consistency, which are crucial for mechanistic studies and pharmaceutical development. In contrast, natural extracts provide a complex mixture of compounds that may offer synergistic benefits, although standardization can be a challenge. The data presented in this guide underscore the potent antioxidant and anti-inflammatory properties of chromene-containing natural extracts. Further research is warranted to elucidate the specific bioactivities of synthetic this compound to enable a direct and comprehensive comparison. This will be pivotal in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthesis of De-O-methylacetovanillochromene: A Novel Microwave-Assisted Route vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel microwave-assisted synthesis route for De-O-methylacetovanillochromene against three established alternative methods: a palladium-catalyzed synthesis, a conventional thermal cyclization, and an organocatalytic approach. The performance of each route is objectively evaluated based on key metrics such as product yield, reaction time, temperature, and estimated cost. Detailed experimental protocols and visual representations of the synthetic pathways are provided to facilitate replication and adaptation in a research and development setting.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative data for the four synthesis routes, allowing for a direct comparison of their efficiency and practicality.

Parameter Novel Microwave-Assisted Route Alternative Route 1: Palladium-Catalyzed Synthesis Alternative Route 2: Conventional Thermal Cyclization Alternative Route 3: Organocatalytic Synthesis
Starting Materials 4-Hydroxy-3-methoxyacetophenone, 3-Chloro-3-methyl-1-butyne4-Hydroxy-3-methoxyacetophenone, 3-Methyl-2-buten-2-ol4-Hydroxy-3-methoxyacetophenone, 3-Chloro-3-methyl-1-butyne2-Hydroxy-3-methoxy-5-acetylbenzaldehyde, Crotonaldehyde
Catalyst/Reagent K₂CO₃, CuI, KIPd(OAc)₂, PPh₃K₂CO₃, CuI, KI(S)-Diphenylprolinol silyl (B83357) ether, Benzoic acid
Solvent Acetone (B3395972), DMFDMFAcetone, DMFToluene (B28343)
Temperature 150 °C (Microwave)140 °C80 °C then 155 °CRoom Temperature
Reaction Time ~30 minutes4 - 16 hours~18 hours14 - 18 hours
Yield (%) Estimated >80%~85%[1]~71%[2]~90% (for analogous reactions)
Estimated Cost/gram *ModerateHighLowHigh
Key Advantages Rapid synthesis, high efficiencyHigh yield, good functional group toleranceLow cost, readily available reagentsMild conditions, high enantioselectivity possible
Key Disadvantages Requires specialized microwave equipmentExpensive and air-sensitive catalyst, high temperatureLong reaction time, high temperature in the second stepLonger reaction time, expensive catalyst

*Estimated cost per gram of product is based on the approximate market price of starting materials and catalysts.

Detailed Experimental Protocols

Novel Synthesis Route: Microwave-Assisted Synthesis of this compound

This novel approach utilizes microwave irradiation to significantly reduce the reaction time compared to conventional heating methods.

Methodology:

  • A mixture of 4-hydroxy-3-methoxyacetophenone (1 mmol), potassium carbonate (2.5 mmol), copper(I) iodide (0.1 mmol), and potassium iodide (1.5 mmol) in acetone (10 mL) is prepared in a microwave-safe reaction vessel.

  • 3-Chloro-3-methyl-1-butyne (1.2 mmol) is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation at 150 °C for 15 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in DMF (10 mL) and subjected to microwave irradiation at 150 °C for an additional 15 minutes to facilitate the Claisen rearrangement and cyclization.

  • The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Alternative Route 1: Palladium-Catalyzed Synthesis

This method employs a palladium catalyst to achieve a high-yielding synthesis of the chromene core.

Methodology:

  • In a pressure tube, a mixture of 4-hydroxy-3-methoxyacetophenone (1 mmol), palladium(II) acetate (10 mol%), triphenylphosphine (B44618) (20 mol%), and potassium carbonate (3 equiv.) in anhydrous DMF (5 mL) is prepared under an inert atmosphere.

  • 3-Methyl-2-buten-2-ol (1.5 equiv.) is added, and the tube is sealed.

  • The reaction mixture is heated to 140 °C for 4-16 hours, with reaction progress monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the final product.

Alternative Route 2: Conventional Thermal Cyclization

This is a traditional and cost-effective method for the synthesis of 2,2-dimethyl-2H-chromenes.[2]

Methodology:

  • To a solution of 4-hydroxy-3-methoxyacetophenone (10 mmol) in acetone (30 mL), potassium carbonate (30 mmol), potassium iodide (16.7 mmol), and copper(I) iodide (0.2 mmol) are added.[2]

  • 3-Chloro-3-methyl-1-butyne (35 mmol) is added dropwise, and the reaction mixture is refluxed at 80 °C for 3 hours.[2]

  • After cooling, an aqueous solution of 1N sodium hydroxide (B78521) is added, and the mixture is extracted with ethyl acetate.[2]

  • The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The resulting crude propargyl ether is dissolved in N,N-dimethylformamide (DMF) (50 mL) and heated to 155 °C for 15 hours.[2]

  • After cooling, the reaction mixture is extracted with ethyl acetate.[2]

  • The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[2]

  • The crude product is purified by silica gel column chromatography to yield 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, an analogue of the target molecule, in approximately 71% yield over the two steps.[2]

Alternative Route 3: Organocatalytic Synthesis

This route offers a metal-free alternative, proceeding under mild conditions.

Methodology:

  • To a solution of 2-hydroxy-3-methoxy-5-acetylbenzaldehyde (0.2 mmol) and benzoic acid (0.02 mmol) in toluene (0.2 mL) is added the aldehyde (0.6 mmol).

  • (S)-Diphenylprolinol silyl ether (0.02 mmol) is then added, and the reaction mixture is stirred at room temperature for 14-18 hours.

  • Upon completion, the crude product is directly loaded onto a silica gel column and purified by flash chromatography to give the desired chromene.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route and a general experimental workflow.

Novel_Microwave_Assisted_Route cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Cyclization Start 4-Hydroxy-3-methoxyacetophenone + 3-Chloro-3-methyl-1-butyne Reagents1 K₂CO₃, CuI, KI, Acetone Start->Reagents1 Microwave1 Microwave Irradiation (150 °C, 15 min) Reagents1->Microwave1 Intermediate Propargyl Ether Intermediate Microwave1->Intermediate Solvent2 DMF Intermediate->Solvent2 Microwave2 Microwave Irradiation (150 °C, 15 min) Solvent2->Microwave2 Product This compound Microwave2->Product

Novel Microwave-Assisted Synthesis Route

Alternative_Route_1_Palladium_Catalyzed Start 4-Hydroxy-3-methoxyacetophenone + 3-Methyl-2-buten-2-ol Catalyst Pd(OAc)₂, PPh₃, K₂CO₃, DMF Start->Catalyst Heating Heating (140 °C, 4-16 h) Catalyst->Heating Product This compound Heating->Product

Alternative Route 1: Palladium-Catalyzed Synthesis

Alternative_Route_2_Conventional_Thermal cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Cyclization Start 4-Hydroxy-3-methoxyacetophenone + 3-Chloro-3-methyl-1-butyne Reagents1 K₂CO₃, CuI, KI, Acetone Start->Reagents1 Reflux Reflux (80 °C, 3 h) Reagents1->Reflux Intermediate Propargyl Ether Intermediate Reflux->Intermediate Solvent2 DMF Intermediate->Solvent2 Heating2 Heating (155 °C, 15 h) Solvent2->Heating2 Product This compound Heating2->Product

Alternative Route 2: Conventional Thermal Cyclization

Alternative_Route_3_Organocatalytic Start 2-Hydroxy-3-methoxy-5-acetylbenzaldehyde + Crotonaldehyde Catalyst (S)-Diphenylprolinol silyl ether, Benzoic acid, Toluene Start->Catalyst Stirring Stirring (Room Temp, 14-18 h) Catalyst->Stirring Product This compound Stirring->Product

Alternative Route 3: Organocatalytic Synthesis

Experimental_Workflow Start 1. Reagent Preparation and Mixing Reaction 2. Reaction (Heating/Irradiation) Start->Reaction Workup 3. Aqueous Workup and Extraction Reaction->Workup Purification 4. Solvent Removal and Column Chromatography Workup->Purification Analysis 5. Product Characterization (NMR, MS, etc.) Purification->Analysis

General Experimental Workflow

References

Independent Verification of De-O-methylacetovanillochromene Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of De-O-methylacetovanillochromene with other chromene derivatives, supported by experimental data from existing literature. Due to the limited direct experimental data on this compound, this guide extrapolates its potential activities based on the well-documented bioactivities of the broader chromene class of compounds. This comparative analysis aims to provide a framework for the independent verification of this compound's biological effects.

Chromene derivatives are a significant class of heterocyclic compounds found in natural products and are known to exhibit a wide range of pharmacological activities.[1][2][3][4] These activities include anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug development.[1][2][5][6]

Comparative Bioactivity of Chromene Derivatives

To contextualize the potential bioactivity of this compound, this section summarizes the reported activities of several other chromene derivatives. The data presented below is collated from various studies and standardized where possible for comparative purposes.

Anticancer Activity

Chromene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] The anticancer activity is often evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromene Derivative 2 Human Colon Cancer (HT-29)> Doxorubicin (standard)[7][8]
Chromene Derivative 5 Liver Cancer (HepG-2)> Doxorubicin (standard)[7][8]
Chromene Derivative 6 Breast Adenocarcinoma (MCF-7)> Doxorubicin (standard)[8]
Crolibulin (EPC2407)Anaplastic Thyroid CancerIn Phase II clinical trial[2]
Anti-inflammatory Activity

Several chromene derivatives have been investigated for their ability to mitigate inflammatory responses.[10][11][12] In vitro assays for anti-inflammatory activity often measure the inhibition of pro-inflammatory mediators or enzymes.

Compound/DerivativeAssayActivityReference
4H-chromene derivatives (1b, 1c, 1h)Inhibition of TNF-α induced NO productionMore potent than quercetin[10][11]
Chromeno[2,3-b]pyridine derivative (2d)Inhibition of TNF-α induced NO productionMore potent than quercetin[10][11]
2-phenyl-4H-chromen-4-one (Compound 8)Downregulation of NO, IL-6, and TNF-αInhibition of TLR4/MAPK pathway[12]
7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromeneInhibition of TNF-α productionPotent blocker[4]
Neuroprotective Activity

The neuroprotective potential of chromene derivatives has also been a subject of study, with research indicating their ability to protect neuronal cells from damage.[13][14][15]

Compound/DerivativeModel of NeurotoxicityEffectReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Glutamate or NMDA-induced excitotoxicityInhibited cell damage, antioxidant activity[13]
Iminochromene derivative (10a)Butyrylcholinesterase (BuChE) inhibitionIC50 = 3.3 µM[14]
Phenylimino-2H-chromene derivative (11b)Aβ-induced PC12 cell damage32.3% protection at 25 µM[14]
Pyrano[3,2-c]chromene derivative (6c)Acetylcholinesterase (AChE) inhibitionIC50 = 1.12 µM[15]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of bioactivity studies. The following sections outline common experimental protocols used to assess the anticancer, anti-inflammatory, and neuroprotective activities of chemical compounds.

Anticancer Activity Assessment: MTT Cell Viability Assay[16][17][18][19]

This colorimetric assay is widely used to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692).[16] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).[17]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assessment[21][22][23][24][25]

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of a compound.

  • Inhibition of Protein Denaturation Assay:

    • Principle: Inflammation can be associated with protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[18][19]

    • Protocol:

      • Prepare a reaction mixture containing the test compound and protein solution.

      • Induce denaturation by heating the mixture.

      • Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.

  • Red Blood Cell (RBC) Membrane Stabilization Assay:

    • Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by a compound suggests it may also stabilize lysosomal membranes, thereby inhibiting the release of inflammatory mediators.[20][18]

    • Protocol:

      • Prepare a suspension of RBCs.

      • Incubate the RBC suspension with the test compound.

      • Induce hemolysis using heat or a hypotonic solution.

      • Centrifuge and measure the absorbance of the supernatant to quantify hemoglobin release. A decrease in absorbance indicates membrane stabilization.

Neuroprotective Activity Assessment[26][27][28][29][30]
  • Cell-Based Assay using Neurotoxin Challenge:

    • Principle: This assay evaluates the ability of a compound to protect neuronal cells from death induced by a neurotoxin.

    • Protocol:

      • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons.

      • Pre-treatment: Treat the cells with the test compound for a specific duration.

      • Neurotoxin Exposure: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) oligomers for Alzheimer's disease models.

      • Viability Assessment: Assess cell viability using methods like the MTT assay or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM and Propidium Iodide).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a representative signaling pathway potentially modulated by chromene derivatives.

Experimental_Workflow_Anticancer_Assay start Seed Cancer Cells in 96-well plate treat Treat with This compound (various concentrations) start->treat incubate Incubate (e.g., 48-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end Determine Anticancer Activity analyze->end Experimental_Workflow_Anti_Inflammatory_Assay cluster_protein Protein Denaturation Assay cluster_rbc RBC Membrane Stabilization Assay p_start Prepare Protein Solution (e.g., BSA) p_treat Add Test Compound p_start->p_treat p_heat Induce Denaturation (Heat) p_treat->p_heat p_measure Measure Turbidity p_heat->p_measure r_start Prepare RBC Suspension r_treat Incubate with Test Compound r_start->r_treat r_lyse Induce Hemolysis (Heat or Hypotonic Solution) r_treat->r_lyse r_measure Measure Hemoglobin Release r_lyse->r_measure Signaling_Pathway_Chromene_Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) NO MAPK_Pathway->Inflammatory_Mediators NFkB->Inflammatory_Mediators Chromene Chromene Derivative (e.g., Compound 8) Chromene->MAPK_Pathway Chromene->NFkB

References

Safety Operating Guide

Safe Disposal of De-O-methylacetovanillochromene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of De-O-methylacetovanillochromene should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1]

  • After swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Protocol for this compound

Given the lack of specific disposal directives for this compound, it must be treated as hazardous chemical waste. The following step-by-step procedure should be followed to ensure its safe disposal.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be segregated from general laboratory waste.

  • This chemical waste should be collected in a designated, properly labeled, and sealed waste container.

Step 2: Container Selection and Labeling

  • Use a chemically resistant, leak-proof container for waste collection. The container must be in good condition and have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the approximate quantity of the waste.

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2] This is to prevent potential contamination of water systems and the environment.

Step 5: Documentation

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is often required for regulatory compliance.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal parameters are not available. The primary directive is to treat the substance as hazardous waste.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Drain Disposal Prohibited. Do not let the product enter drains.[1][2]
Waste Classification To be treated as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate from General Waste D Collect in a Labeled, Leak-Proof Hazardous Waste Container C->D E Is the container full? D->E F Store in Designated Secure Area E->F No G Contact EHS or Licensed Waste Disposal Contractor E->G Yes F->D H Arrange for Pickup and Proper Disposal G->H II II H->II I Maintain Disposal Records J End BB->C II->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling De-O-methylacetovanillochromene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of De-O-methylacetovanillochromene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

Given that this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation, a comprehensive approach to personal protective equipment is mandatory.[1] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust, splashes, and serious irritation.[1][3]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.To prevent respiratory tract irritation from dust inhalation.[1][4]
Body Protection A long-sleeved lab coat.[3]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[2]

Experimental Workflow

cluster_prep Pre-Handling Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Prepare well-ventilated work area don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials weigh Carefully weigh the compound gather_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution as needed dissolve->transfer decontaminate_tools Decontaminate all tools and surfaces transfer->decontaminate_tools doff_ppe Doff PPE correctly decontaminate_tools->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands segregate_waste Segregate waste (solid & liquid) doff_ppe->segregate_waste label_waste Label waste containers clearly segregate_waste->label_waste store_waste Store waste in a designated area label_waste->store_waste dispose Dispose through approved waste disposal plant store_waste->dispose

Caption: Workflow for Handling and Disposal of this compound.

Operational Plan

This plan provides a step-by-step guide for the safe handling of this compound.

1. Pre-Handling Preparations

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.

  • Materials: Gather all necessary equipment, including spatulas, weighing paper, beakers, solvents, and waste containers.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling Procedures

  • Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container to avoid generating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Transferring: When transferring the compound or its solutions, do so carefully to avoid spills. Use appropriate tools like a pipette or a funnel.

  • Avoid Contact: Do not eat, drink, or smoke when using this product.[1]

3. Post-Handling and Decontamination

  • Cleaning: Thoroughly clean all equipment and the work area after use. Wash skin thoroughly after handling.[1]

  • Decontamination: Decontaminate surfaces with an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • Solid Waste: Collect any unused this compound powder and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

2. Labeling

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

3. Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.[1]

4. Final Disposal

  • Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
De-O-methylacetovanillochromene
Reactant of Route 2
Reactant of Route 2
De-O-methylacetovanillochromene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.